4-Bromonaphthalen-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNQUWORSXHSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341773 | |
| Record name | 4-bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-57-3 | |
| Record name | 4-bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromonaphthalen-1-ol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: Spectral Analysis of 4-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Bromonaphthalen-1-ol (CAS No. 571-57-3), a key intermediate in organic synthesis. The document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by tabulated data and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, will exhibit characteristic signals for the aromatic protons and the hydroxyl proton. The aromatic protons typically appear in the range of 6.0 to 8.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 6.8 - 7.2 | d |
| H-3 | 7.2 - 7.6 | t |
| H-5 | 7.8 - 8.2 | d |
| H-6 | 7.4 - 7.8 | t |
| H-7 | 7.4 - 7.8 | t |
| H-8 | 8.0 - 8.4 | d |
| OH | Variable | br s |
Note: These are predicted values and may differ from experimental results.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The ten carbon atoms of the naphthalene ring are in non-equivalent chemical environments and will therefore produce ten distinct signals. The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and is expected to resonate in the 150-160 ppm range. The carbon atom bonded to the bromine (C-4) will also be deshielded. The remaining aromatic carbons will appear in the typical 110-140 ppm region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 160 |
| C-2 | 110 - 125 |
| C-3 | 120 - 130 |
| C-4 | 115 - 125 |
| C-4a | 125 - 135 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 120 - 130 |
| C-8 | 125 - 135 |
| C-8a | 140 - 150 |
Note: These are predicted values and may differ from experimental results.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups through characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Aromatic Ring | C=C stretch | 1500-1600 | Medium to Strong |
| Phenol | C-O stretch | 1200-1260 | Strong |
| Bromoalkane | C-Br stretch | 500-600 | Medium to Strong |
Experimental Protocol for IR Spectroscopy
The following is a typical procedure for obtaining an IR spectrum of solid this compound:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Theoretical m/z | Relative Abundance |
| [M]⁺ | Molecular ion containing ⁷⁹Br | ~222 | ~100% |
| [M+2]⁺ | Molecular ion containing ⁸¹Br | ~224 | ~98% |
The molecular ion peak ([M]⁺) and the [M+2]⁺ peak will appear with nearly equal intensity, which is a distinctive feature for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₀H₇BrO).
Experimental Protocol for Mass Spectrometry
A general procedure for the mass spectrometric analysis of this compound is as follows:
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, plotting ion intensity versus m/z.
-
Workflow for Spectral Analysis
The logical flow of spectral analysis for the characterization of this compound is depicted in the following diagram.
Solubility of 4-Bromonaphthalen-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromonaphthalen-1-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.
Data Presentation: Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble |
| Methanol | Likely Soluble | |
| Halogenated Solvents | Chloroform | Soluble |
| Dichloromethane | Likely Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Amides | N,N-Dimethylformamide (DMF) | Soluble |
| Esters | Ethyl Acetate | Soluble |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the reviewed literature. "Likely Soluble" is inferred from the solubility of similar compounds or its use in reaction media. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.
1. Materials and Equipment:
-
This compound (crystalline, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic orbital shaker or water bath with shaking capabilities
-
Calibrated thermometer
-
Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible membrane)
-
Pre-weighed glass evaporating dishes or weighing boats
-
Drying oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Pipette a precise volume (e.g., 10.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtrate.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (the temperature should be well below the melting point of this compound, which is approximately 120-122 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the solid residue.
-
Repeat the drying and weighing cycles until a constant weight is achieved.
-
3. Data Calculation:
-
Mass of the solute (m_solute): Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.
-
Volume of the solvent (V_solvent): This is the volume of the filtrate that was added to the evaporating dish.
-
Solubility: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Solubility ( g/100 mL) = (m_solute / V_solvent) * 100
-
To express solubility in mol/L, convert the mass of the solute to moles using its molar mass (223.07 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Gravimetric Solubility Determination.
An In-depth Technical Guide to the Synthesis of 4-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromonaphthalen-1-ol, a key intermediate in the development of various pharmaceutical and chemical entities. This document details several viable starting materials and corresponding synthetic pathways, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily categorized by the choice of starting material. The most common precursors include 1-Naphthol, Naphthalene, 1-Methylnaphthalene, and 4-Bromo-1-methoxynaphthalene. Each route presents distinct advantages and challenges in terms of step economy, reagent availability, and overall yield.
Route 1: Direct Bromination of 1-Naphthol
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of 1-Naphthol. The hydroxyl group of 1-Naphthol is a potent activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para-substituted product, this compound, is the major product.
Experimental Protocol:
A detailed experimental protocol for this transformation is as follows:
Materials:
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1-Naphthol
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a well-ventilated fume hood, dissolve 1-Naphthol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford pure this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 1-Naphthol | Bromine | Glacial Acetic Acid | Not specified | 0-5 °C to RT | High (expected) | General Chemistry Principles |
Route 2: Multi-step Synthesis from Naphthalene
An alternative pathway begins with the readily available and inexpensive starting material, naphthalene. This multi-step synthesis involves an initial bromination, followed by sulfonation and subsequent hydrolysis to yield the desired product.
Experimental Workflow:
Figure 1: Synthesis of this compound from Naphthalene.
Experimental Protocols:
Step 1: Synthesis of 1-Bromonaphthalene [1]
-
In a 2-L flask, place 512 g (4 moles) of naphthalene and 275 g (170 cc.) of carbon tetrachloride.
-
Warm the mixture to a gentle boil with stirring.
-
Add 707 g (220 cc., 4.4 moles) of bromine dropwise over 12-15 hours.
-
Continue heating and stirring until the evolution of hydrogen bromide ceases (approximately 6 hours).
-
Distill off the carbon tetrachloride under reduced pressure.
-
Add 20–30 g of powdered sodium hydroxide to the residue and stir at 90–100°C for four hours.
-
Perform fractional distillation under reduced pressure to obtain 1-bromonaphthalene (boiling point 132–135°/12 mm). The yield is 600–620 g (72–75%).
Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonic acid [2]
-
Cautiously add 1-bromonaphthalene (103.5 g, 0.5 mol) to an excess of cold (0 °C) concentrated sulfuric acid (e.g., 250 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-bromonaphthalene-1-sulfonic acid by vacuum filtration and wash with cold water.
Step 3: Synthesis of this compound
-
The isolated 4-bromonaphthalene-1-sulfonic acid is subjected to hydrolysis.
-
Heat the sulfonic acid in an aqueous medium, often with the addition of a dilute acid, to facilitate the cleavage of the sulfonic acid group and introduce the hydroxyl group.
-
The reaction progress is monitored until the starting material is consumed.
-
The product, this compound, is then isolated through extraction and purified by recrystallization.
Quantitative Data:
| Starting Material | Intermediate | Final Product | Overall Yield | Reference |
| Naphthalene | 1-Bromonaphthalene | This compound | Moderate (multi-step) | [1][2] |
Route 3: Synthesis from 1-Methylnaphthalene
This pathway involves the initial bromination of 1-methylnaphthalene to form 4-bromo-1-methylnaphthalene, followed by a series of transformations to convert the methyl group into a hydroxyl group. A key intermediate in this route is 4-bromo-1-naphthaldehyde.
Experimental Workflow:
Figure 2: Synthesis of this compound from 1-Methylnaphthalene.
Experimental Protocols:
Step 1 & 2: Synthesis of 4-Bromo-1-naphthaldehyde from 1-Methylnaphthalene
A detailed procedure for the conversion of 1-methylnaphthalene to 4-bromo-1-naphthaldehyde is outlined in the patent literature for the synthesis of 4-bromonaphthalene-1-carbonitrile. This involves the bromination of the aromatic ring followed by benzylic bromination and subsequent oxidation to the aldehyde.
Step 3: Baeyer-Villiger Oxidation of 4-Bromo-1-naphthaldehyde [3][4]
The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or formates, which can then be hydrolyzed to phenols. For aromatic aldehydes, the aryl group typically migrates.
-
Dissolve 4-bromo-1-naphthaldehyde in a suitable solvent such as dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete, the resulting formate ester is hydrolyzed under acidic or basic conditions to yield this compound.
-
The product is then isolated by extraction and purified.
Quantitative Data:
| Starting Material | Intermediate | Reagent for Final Step | Yield of Final Step | Reference |
| 1-Methylnaphthalene | 4-Bromo-1-naphthaldehyde | m-CPBA | Good (expected) | [3][4] |
Route 4: Demethylation of 4-Bromo-1-methoxynaphthalene
This synthetic route is advantageous if 4-Bromo-1-methoxynaphthalene is a readily available starting material. The cleavage of the methyl ether is a common transformation in organic synthesis.
Experimental Protocol:
Reagents:
-
Boron tribromide (BBr₃)
-
Dichloromethane (anhydrous)
Procedure: [5]
-
Dissolve 4-Bromo-1-methoxynaphthalene in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 4-Bromo-1-methoxynaphthalene | Boron tribromide | Dichloromethane | -78 °C to RT | High (expected) | [5] |
Spectroscopic Data for this compound
The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, with distinct coupling patterns, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the ten carbon atoms of the naphthalene core, with chemical shifts influenced by the bromo and hydroxyl substituents.
Conclusion
This technical guide has outlined four distinct and viable synthetic routes to this compound, each starting from a different precursor. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The provided experimental protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to 4-Bromo-1-naphthol (CAS 571-57-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-1-naphthol (CAS 571-57-3), detailed experimental protocols for its synthesis and key reactions, insights into its potential biological activities, and a list of current suppliers.
Core Properties of 4-Bromo-1-naphthol
4-Bromo-1-naphthol, a brominated derivative of 1-naphthol, is a valuable building block in organic synthesis. Its chemical structure consists of a naphthalene ring substituted with a hydroxyl group at the 1-position and a bromine atom at the 4-position.
Physicochemical Data
The key physicochemical properties of 4-Bromo-1-naphthol are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromonaphthalen-1-ol | N/A |
| Synonyms | 4-Bromo-alpha-naphthol, 1-Bromo-4-hydroxynaphthalene | N/A |
| CAS Number | 571-57-3 | N/A |
| Molecular Formula | C₁₀H₇BrO | N/A |
| Molecular Weight | 223.07 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 128-133 °C | N/A |
| Boiling Point | 346.4 ± 15.0 °C (Predicted) | N/A |
| Density | 1.614 g/cm³ | N/A |
| Flash Point | 125 °C | N/A |
| Solubility | Soluble in simple organic solvents. | [1] |
Spectral Data
While specific spectral data was not retrieved in the search, standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry would be used to confirm the structure of 4-Bromo-1-naphthol.
Synthesis and Reactivity
Synthesis of 4-Bromo-1-naphthol
The primary method for the synthesis of 4-Bromo-1-naphthol is the electrophilic bromination of 1-naphthol. The hydroxyl group of 1-naphthol is an activating ortho-, para-director, making the 4-position susceptible to electrophilic attack.
This protocol is based on general procedures for the bromination of naphthols.
Materials:
-
1-Naphthol
-
Bromine
-
Glacial Acetic Acid
-
Sodium hydroxide solution (for workup)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 1-naphthol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 1-naphthol.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Quench any unreacted bromine by adding a small amount of sodium thiosulfate solution.
-
Collect the crude 4-Bromo-1-naphthol by vacuum filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Reactivity: Suzuki Coupling Reactions
4-Bromo-1-naphthol is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing biaryl compounds.
This generalized protocol is based on standard Suzuki coupling procedures.[1][2][3][4]
Materials:
-
4-Bromo-1-naphthol
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vessel, add 4-Bromo-1-naphthol, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activities
While specific studies on the biological activity of 4-Bromo-1-naphthol are limited, the broader class of naphthol and naphthoquinone derivatives has shown significant potential in various therapeutic areas.
Acetylcholinesterase Inhibition
Naphthol derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6][7][8][9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The proposed mechanism involves the interaction of the naphthol scaffold with the active site of the enzyme.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Bromination of 1-Naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 4-Bromo-1-naphthol via the electrophilic bromination of 1-naphthol. It covers the underlying reaction mechanism, a detailed experimental protocol, and key characterization data for the resulting product.
Introduction
Naphthol derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, onto the naphthalene core can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated naphthols valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.
The electrophilic bromination of 1-naphthol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group on the naphthalene ring is a strongly activating, ortho-, para-directing group. This activation facilitates the reaction with electrophiles like bromine, leading to regioselective substitution. Due to steric hindrance at the C2 (ortho) position from the peri-hydrogen at C8, the substitution occurs predominantly at the C4 (para) position, yielding 4-Bromo-1-naphthol as the major product.[1]
Reaction Mechanism
The electrophilic aromatic substitution of 1-naphthol with bromine proceeds through a well-established two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2]
-
Generation of the Electrophile : In the presence of a suitable solvent like acetic acid, molecular bromine (Br₂) becomes polarized, allowing one bromine atom to act as an electrophile (Br⁺).
-
Nucleophilic Attack : The electron-rich naphthalene ring of 1-naphthol attacks the electrophilic bromine atom. The attack at the C4 position is favored, leading to the formation of a resonance-stabilized arenium ion.[3]
-
Deprotonation : A base (e.g., the solvent or a bromide ion) removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-Bromo-1-naphthol.[2]
The mechanism is visualized in the diagram below.
Caption: The electrophilic substitution mechanism for the bromination of 1-naphthol.
Experimental Protocol
This section details a representative laboratory procedure for the synthesis of 4-Bromo-1-naphthol.
3.1 Materials and Reagents
-
1-Naphthol (C₁₀H₈O)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Deionized Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
3.2 Apparatus
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3 Procedure
-
Reaction Setup : In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in a minimal amount of glacial acetic acid with stirring. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition : Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred 1-naphthol solution over 15-30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will evolve hydrogen bromide gas (use a fume hood) and may change color.[4]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup : Pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.
-
Quenching : Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the orange/brown color will disappear).
-
Neutralization : If the solution is acidic, neutralize it by the careful addition of a saturated sodium bicarbonate solution.
-
Isolation : Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Bromo-1-naphthol as a solid.
Data and Characterization
The identity and purity of the synthesized 4-Bromo-1-naphthol should be confirmed through physical and spectroscopic methods.
4.1 Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrO | [5] |
| Molecular Weight | 223.07 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 128-133 °C |
4.2 Spectroscopic Data (Expected)
While a specific experimental spectrum is not provided in the search results, the following are typical expected shifts for 4-Bromo-1-naphthol. Actual values should be determined experimentally.
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| ~8.2-8.0 (m, 2H, Ar-H) | ~151.0 (C-OH) |
| ~7.8-7.4 (m, 4H, Ar-H) | ~132.0 (Ar-C) |
| ~5.0-6.0 (br s, 1H, -OH) | ~128.0 (Ar-CH) |
| ~127.5 (Ar-CH) | |
| ~126.0 (Ar-C) | |
| ~125.0 (Ar-CH) | |
| ~123.0 (Ar-CH) | |
| ~122.5 (Ar-CH) | |
| ~115.0 (C-Br) | |
| ~110.0 (Ar-CH) |
IR Spectroscopy (KBr, cm⁻¹) : Expected characteristic peaks include a broad O-H stretch (~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).
Experimental Workflow
The logical flow of the synthesis and purification process is outlined below.
Caption: A flowchart illustrating the key stages of the synthesis and analysis.
References
A Comprehensive Technical Guide to 4-Bromonaphthalen-1-ol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical characterization of 4-Bromonaphthalen-1-ol. This compound is a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures.
Core Physical and Chemical Properties
This compound is a brominated naphthol, a class of organic compounds featuring a naphthalene core substituted with both a hydroxyl and a bromine group.[1] The introduction of the bromine atom significantly influences its reactivity, making it a key building block in synthetic chemistry.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is typically an off-white to gray solid with limited solubility in water but better solubility in organic solvents like ethanol and chloroform.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [3][4] |
| Molecular Weight | 223.07 g/mol | [5] |
| Appearance | Off-white to gray solid | [2] |
| Melting Point | 128-133 °C | [2][6] |
| Boiling Point | 346.4 ± 15.0 °C (Predicted) | [2] |
| Density | 1.614 g/cm³ | [2][3] |
| Flash Point | 125 °C (closed cup) | [2][6] |
| Solubility | Slightly soluble in water; more soluble in organic solvents.[1] | [1] |
| pKa | 8.95 ± 0.40 (Predicted) | [1][2] |
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 571-57-3 | [1][2] |
| InChI Key | OUNQUWORSXHSJN-UHFFFAOYSA-N | [1] |
| SMILES | Oc1ccc(Br)c2ccccc12 | [6] |
Synthesis and Reactivity
The naphthalene scaffold, with its fused two-ring system, is a cornerstone in medicinal and organic chemistry, forming the basis for numerous natural products and synthetic compounds with diverse biological activities.[1] Halogenated naphthols, such as this compound, are of particular interest due to their enhanced biological potential and their utility as versatile synthetic intermediates.[1]
Synthetic Methodologies
The most direct route to this compound is the electrophilic bromination of 1-naphthol.[1] The hydroxyl group of 1-naphthol is a strong activating group, directing the incoming electrophile to the para position (position 4), which is sterically favored over the ortho position (position 2).[1]
An alternative, multi-step synthesis can be envisioned starting from 1-methylnaphthalene, involving bromination, further functionalization, and eventual introduction of the hydroxyl group.[1][7]
Chemical Reactivity
The chemical behavior of this compound is dictated by its two functional groups. The hydroxyl group can undergo O-alkylation and O-acylation reactions.[1] The bromine atom is a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds for the synthesis of more complex naphthalene derivatives.[1] This compound also serves as a precursor for chalcones and pyrazoline derivatives.[1]
Spectroscopic and Analytical Characterization
A suite of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum exhibits a complex signal pattern in the aromatic region (typically 6.0-8.5 ppm). The hydroxyl proton usually appears as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.[1]
-
¹³C NMR: The carbon-13 NMR spectrum will show ten distinct signals for the naphthalene ring carbons. The carbon attached to the hydroxyl group is significantly deshielded (150-160 ppm), as is the carbon bonded to bromine. The other eight carbons resonate in the typical aromatic region (110-140 ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the O-H and C-Br bonds, in addition to the aromatic C-H and C=C stretching vibrations.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[1]
Experimental Protocols
While specific, detailed experimental parameters from a single source are limited, a general methodology for the synthesis and characterization can be outlined as follows.
Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 1-naphthol.
Materials:
-
1-Naphthol
-
Bromine (or another suitable brominating agent)
-
Glacial Acetic Acid (or a suitable chlorinated hydrocarbon solvent)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid, in a reaction flask.
-
Slowly add the brominating agent (e.g., a solution of bromine in acetic acid) to the 1-naphthol solution at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid product by filtration and wash with water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared Spectroscopy:
-
Prepare a sample of the solid this compound as a KBr pellet or a Nujol mull.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.
Safety Information
This compound is classified as an irritant and is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | 571-57-3 | Benchchem [benchchem.com]
- 2. 4-BROMO-L-NAPHTHOL | 571-57-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1-naphthol 95 571-57-3 [sigmaaldrich.com]
- 7. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
Navigating the Synthesis of 4-Bromonaphthalen-1-ol: A Technical Guide to Theoretical and Experimental Yields
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise synthesis of chemical intermediates is paramount. 4-Bromonaphthalen-1-ol, a key building block in the creation of complex organic molecules, presents a compelling case study in the divergence of theoretical and experimental yields. This technical guide provides an in-depth analysis of its synthesis, focusing on the factors that govern the final product yield and offering detailed protocols for its preparation and purification.
Executive Summary
The primary route to this compound is the electrophilic bromination of 1-naphthol. While the reaction appears straightforward, the reality of the laboratory environment introduces variables that lead to a discrepancy between the calculated maximum possible yield (theoretical) and the actual isolated yield (experimental). This guide will dissect the nuances of this synthesis, from the foundational principles of regioselectivity to the practicalities of experimental execution and product purification.
Theoretical Yield: The Ideal Scenario
The synthesis of this compound from 1-naphthol is governed by the principles of stoichiometry. The balanced chemical equation for this reaction is:
C₁₀H₈O + Br₂ → C₁₀H₇BrO + HBr
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during the process. The calculation is based on identifying the limiting reactant, which is the reactant that will be consumed first.
Table 1: Molar Masses of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Naphthol | C₁₀H₈O | 144.17 |
| Bromine | Br₂ | 159.81 |
| This compound | C₁₀H₇BrO | 223.07 |
To calculate the theoretical yield, one would convert the mass of each reactant to moles, determine the limiting reactant based on the 1:1 stoichiometry of the reaction, and then use the molar mass of the product to find the maximum mass of this compound that can be produced.
Experimental Yield: The Practical Reality
In practice, the experimental yield of this compound is invariably lower than the theoretical maximum. Several factors contribute to this difference:
-
Regioselectivity: The hydroxyl group of 1-naphthol is a powerful activating group that directs the incoming electrophile (bromine) to the ortho (position 2) and para (position 4) positions. While the para-position is generally favored due to reduced steric hindrance, the formation of the ortho-isomer, 2-Bromo-1-naphthol, is a significant competing reaction. The formation of this byproduct directly reduces the potential yield of the desired 4-bromo isomer.
-
Reaction Conditions: The choice of solvent, temperature, and brominating agent can influence the ratio of ortho to para substitution. Milder brominating agents, such as N-bromosuccinimide (NBS), may offer greater selectivity compared to molecular bromine.
-
Incomplete Reactions: The reaction may not proceed to completion, leaving some unreacted 1-naphthol.
-
Product Loss during Workup and Purification: The process of isolating and purifying the product, which often involves extraction, washing, and recrystallization, inevitably leads to some loss of material.
The formation of isomeric byproducts is the most significant factor impacting the yield of this compound.
Experimental Protocols
Protocol 1: Bromination of 1-Naphthol with Molecular Bromine
Materials:
-
1-Naphthol
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing cold water.
-
Add a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
The crude product, a mixture of 2-bromo- and 4-bromo-1-naphthol, is then purified by recrystallization from a suitable solvent such as ethanol.
Table 2: Example Quantities for Laboratory Scale Synthesis
| Reactant/Solvent | Quantity | Moles |
| 1-Naphthol | 14.4 g | 0.1 mol |
| Glacial Acetic Acid | 150 mL | - |
| Bromine | 16.0 g (5.1 mL) | 0.1 mol |
Purification: Separation of Isomers
The separation of this compound from its 2-bromo isomer is critical for obtaining a pure product and is typically achieved through fractional crystallization. The two isomers often exhibit different solubilities in a given solvent system, allowing for their separation. Column chromatography can also be employed for more precise separation.
Data Presentation
Table 3: Theoretical vs. Expected Experimental Yield (Illustrative Example)
| Parameter | Value | Notes |
| Starting Material | ||
| 1-Naphthol | 14.4 g (0.1 mol) | Limiting Reactant |
| Bromine | 16.0 g (0.1 mol) | - |
| Theoretical Yield | ||
| This compound | 22.3 g (0.1 mol) | Assumes 100% conversion to the 4-bromo isomer. |
| Expected Experimental Yield | ||
| Crude Product (mixture of isomers) | ~20-21 g | Accounts for minor handling losses. |
| Purified this compound | Variable | Highly dependent on the isomer ratio and purification efficiency. A yield of 60-70% of the theoretical maximum for the desired isomer would be considered good. |
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Caption: Reaction pathway for the bromination of 1-naphthol.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromonaphthalen-1-ol with various arylboronic acids. The naphthalene core is a significant motif in many biologically active compounds, exhibiting a range of therapeutic properties.[1] The Suzuki-Miyaura coupling is a highly effective and versatile method for forming carbon-carbon bonds, valued for its broad substrate scope and tolerance of numerous functional groups.[1][2][3] These characteristics make it a cornerstone reaction in medicinal chemistry and materials science for the synthesis of novel biaryl compounds.
The protocols and data presented herein are based on established methodologies for structurally similar bromonaphthalene and other aryl bromide derivatives, providing a robust starting point for reaction optimization.
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is described below.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, [Pd₂(dba)₃], PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 equivalents)[2][3]
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, THF/water, DMF, Toluene)[2][3]
-
Round-bottom flask or pressure vessel
-
Condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[2][3]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas such as argon or nitrogen. This process should be repeated three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 equiv) and any necessary ligand.[1][2]
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[1][3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-arylnaphthalen-1-ol.[1][2]
Data Presentation: Reaction Parameters and Yields
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of analogous aryl bromides, which can serve as a guide for optimizing the reaction with this compound.
| Aryl Halide (equiv.) | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide (1.0) | Arylboronic Acid (1.1) | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | High |
| Aryl Bromide (1.0) | 1,2-diiodobenzene (1.5) | Pd(PPh₃)₄ (0.055) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | - |
| Diaryl Bromide (1.0) | Boronic Ester (1.1) | PdCl₂(dppf) (0.1) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 | 80 |
| Vinyl Iodide (1.0) | MeB(OH)₂ (5.0) | Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ (4.0) | Toluene/THF/H₂O | 80 | - | High |
Note: This table is a compilation of data from various sources for similar Suzuki coupling reactions and is intended to be a reference for optimization.[3][4]
Mandatory Visualization
The following diagrams illustrate the generalized Suzuki-Miyaura coupling reaction catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Formation and Utilization of Grignard Reagents from 4-Bromonaphthalen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the formation of a Grignard reagent from 4-Bromonaphthalen-1-ol. Due to the inherent incompatibility of the acidic hydroxyl group with the strongly basic nature of Grignard reagents, a direct synthesis is not feasible.[1][2][3] This protocol details a robust, multi-step strategy involving the protection of the hydroxyl group, subsequent Grignard reagent formation, and eventual deprotection. The methodologies provided are designed to be reproducible and adaptable for various research and development applications, particularly in the synthesis of complex naphthalene-containing molecules.
Introduction and Principle
Grignard reagents are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[4][5] Naphthol derivatives are crucial precursors for many pharmaceuticals and advanced materials. The synthesis of a Grignard reagent from this compound would allow for the introduction of a wide range of functional groups at the 4-position of the naphthalene scaffold.
However, the primary challenge lies in the presence of the acidic hydroxyl (-OH) proton.[6] Grignard reagents are exceptionally strong bases and will readily deprotonate the alcohol, quenching the reagent and preventing the desired reaction.[2][3]
To circumvent this, a protecting group strategy is employed. The hydroxyl group is temporarily converted into an inert functional group, typically a silyl ether, which does not react with the Grignard reagent.[1][7] Once the Grignard reaction is complete, the protecting group is removed to restore the hydroxyl functionality. This three-stage process—Protection, Grignard Formation, and Deprotection—is the cornerstone of this protocol.
Experimental Workflow
The overall experimental workflow is a sequential three-step process. Each step is critical for the successful synthesis and utilization of the desired Grignard reagent.
Detailed Experimental Protocols
Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Anhydrous solvents and techniques are critical, especially for the Grignard formation step.[8] Glassware should be oven- or flame-dried before use.[4][5]
Protocol 1: Protection of this compound
This protocol converts the hydroxyl group to a trimethylsilyl (TMS) ether, which is stable under the basic conditions of Grignard reagent formation.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Imidazole or Triethylamine (TEA)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.5 eq) or triethylamine (1.5 eq) to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-1-(trimethylsiloxy)naphthalene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Formation of the Grignard Reagent
This protocol describes the formation of the Grignard reagent from the protected naphthol derivative. The initiation of this reaction is critical and may require activation.[9]
Materials:
-
Protected 4-bromo-1-(trimethylsiloxy)naphthalene
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[10]
-
A small crystal of iodine (for activation, if needed)
Procedure:
-
Place magnesium turnings (1.5 eq) into a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve the protected 4-bromo-1-(trimethylsiloxy)naphthalene (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the substrate solution to the magnesium turnings.
-
The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, add a single crystal of iodine, gently warm the flask with a heat gun, or crush a piece of magnesium with a dry stirring rod to expose a fresh surface.[9][11]
-
Once initiated, add the remaining substrate solution dropwise at a rate sufficient to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting dark, cloudy solution is the Grignard reagent, ((4-(trimethylsiloxy)naphthalen-1-yl)magnesium bromide), and should be used immediately in the next step.
Protocol 3: Deprotection of the Silyl Ether
This protocol removes the TMS protecting group to regenerate the final hydroxylated product after its reaction with an electrophile.
Materials:
-
The product from the Grignard reaction (after work-up)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the silyl-ether-protected product in THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours and monitor by TLC.
-
Alternatively, stir the protected product with a dilute aqueous HCl solution in THF until deprotection is complete.
-
Upon completion, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization as required.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for each step. Yields are representative and may vary based on scale and experimental conditions.
| Parameter | Step 1: Protection | Step 2: Grignard Formation | Step 3: Deprotection |
| Starting Material | This compound | 4-Bromo-1-(trimethylsiloxy)naphthalene | Silyl-protected final product |
| Key Reagents | TMSCl, Imidazole | Mg turnings, Iodine (activator) | TBAF or dilute HCl |
| Solvent | Anhydrous DCM / THF | Anhydrous THF / Et₂O | THF |
| Molar Ratio (Substrate:Reagent) | 1 : 1.2 (TMSCl) | 1 : 1.5 (Mg) | 1 : 1.1 (TBAF) |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | Room Temp. |
| Reaction Time | 2 - 4 hours | 2 - 3 hours | 1 - 3 hours |
| Typical Yield | > 95% | > 90% (in solution) | > 90% |
| Purification Method | Column Chromatography | N/A (used in situ) | Column Chromatography / Recrystallization |
Logical Relationship of Reaction Steps
The chemical transformations follow a logical sequence where the reactivity of the starting material is masked, the key bond is formed, and the original functionality is restored.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. leah4sci.com [leah4sci.com]
- 11. youtube.com [youtube.com]
Synthesis of Pharmaceutical Intermediates from 4-Bromonaphthalen-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Bromonaphthalen-1-ol. This versatile starting material offers a scaffold for the introduction of various functionalities through key chemical transformations, including O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The methodologies described herein are fundamental for the construction of diverse molecular architectures relevant to drug discovery and development.
Introduction
This compound is a key building block in organic synthesis. The presence of a hydroxyl group and a bromine atom on the naphthalene core allows for sequential and regioselective functionalization. The hydroxyl group can be alkylated to form ethers, a common motif in many pharmaceutical compounds. The bromo-substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex drug molecules. This note details the protection of the phenolic hydroxyl group, a critical step to enable subsequent cross-coupling reactions, followed by protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Key Synthetic Pathways
Three primary synthetic routes for the derivatization of this compound are presented:
-
O-Alkylation: Formation of an ether linkage at the C1 position. This is exemplified by the initial steps analogous to the synthesis of beta-blockers like Propranolol.
-
Suzuki-Miyaura Coupling: Formation of a C-C bond at the C4 position, allowing for the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Formation of a C-N bond at the C4 position, enabling the synthesis of arylamines.
For the cross-coupling reactions, the hydroxyl group of this compound requires protection to prevent interference with the catalytic cycle. Common protecting groups for phenols include methyl, benzyl, or silyl ethers. The choice of protecting group depends on the stability required for the subsequent reaction and the conditions for its removal.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic transformations. Please note that yields can vary depending on the specific substrates and reaction conditions.
Table 1: O-Alkylation of this compound
| Step | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | 1-(Allyloxy)-4-bromonaphthalene | This compound, Allyl bromide, K₂CO₃, Acetone, Reflux | 85-95 |
| 2 | 1-(4-Bromonaphthoxy)propan-2,3-diol | 1-(Allyloxy)-4-bromonaphthalene, OsO₄ (cat.), NMO, Acetone/H₂O | 80-90 |
Table 2: Hydroxyl Protection of this compound
| Protecting Group | Product | Reagents and Conditions | Typical Yield (%) | Deprotection Conditions |
| Methyl | 1-Bromo-4-methoxynaphthalene | This compound, Dimethyl sulfate, K₂CO₃, Acetone, Reflux | >95 | BBr₃, CH₂Cl₂ |
| Benzyl | 1-(Benzyloxy)-4-bromonaphthalene | This compound, Benzyl bromide, K₂CO₃, DMF, 80°C | 90-98 | H₂, Pd/C, Ethanol |
| tert-Butyldimethylsilyl (TBDMS) | (4-Bromonaphthalen-1-yloxy)(tert-butyl)dimethylsilane | This compound, TBDMSCl, Imidazole, DMF, rt | >95 | TBAF, THF |
Table 3: Suzuki-Miyaura Coupling of Protected this compound
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1-Bromo-4-methoxynaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-methoxynaphthalene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 1-(Benzyloxy)-4-bromonaphthalene | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
Table 4: Buchwald-Hartwig Amination of Protected this compound
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1-Bromo-4-methoxynaphthalene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 80-90 |
| 1-Bromo-4-methoxynaphthalene | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 1-(Benzyloxy)-4-bromonaphthalene | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 100 | 20 | 80-90 |
Experimental Protocols
Protocol 1: O-Alkylation - Synthesis of 1-(Allyloxy)-4-bromonaphthalene
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(allyloxy)-4-bromonaphthalene.
Protocol 2: Protection of the Hydroxyl Group - Synthesis of 1-Bromo-4-methoxynaphthalene
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (2.0 eq) to the solution and stir vigorously.
-
Carefully add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-4-methoxynaphthalene, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-4-methoxynaphthalene (or other protected derivative)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 1-bromo-4-methoxynaphthalene (1.0 eq), the boronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
1-Bromo-4-methoxynaphthalene (or other protected derivative)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add 1-bromo-4-methoxynaphthalene (1.0 eq) and the anhydrous, degassed solvent.
-
Finally, add the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture with stirring at 100-110°C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl naphthalene derivative.
Visualizations
Caption: General workflow for the synthesis of pharmaceutical intermediates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Notes and Protocols: 4-Bromonaphthalen-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonaphthalen-1-ol is a highly versatile bifunctional organic building block, pivotal in the synthesis of a wide array of complex organic molecules. Its naphthalene core is a prevalent motif in numerous biologically active compounds, exhibiting a range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The presence of both a hydroxyl group and a bromine atom on the naphthalene scaffold allows for selective and sequential functionalization, making it an invaluable precursor in medicinal chemistry, materials science, and agrochemical research.[1]
The hydroxyl moiety can readily undergo O-alkylation and O-acylation reactions, while the bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] This dual reactivity enables the strategic introduction of diverse functionalities, leading to the construction of complex molecular architectures and libraries of compounds for biological screening. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Synthetic Applications and Protocols
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted naphthalene derivatives, which are of significant interest in materials science and as precursors to biologically active molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 95 |
| 2 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | Cs₂CO₃ (2.5) | Toluene | 80 | 8 | 92 |
Note: The data presented is for analogous aryl bromides and serves as a guideline for optimizing reactions with this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add the degassed solvent system (e.g., Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-naphthalen-1-ol.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is a cornerstone in the synthesis of arylamines, which are key structural motifs in many pharmaceuticals.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Toluene | 100 | 18 | 67[2] |
| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu (1.4) | Toluene | 80 | 4 | 60[3] |
| 3 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOtBu (2.0) | Toluene | 100 (MW) | 0.17 | 90[4] |
Note: The data presented is for analogous aryl bromides and serves as a guideline for optimizing reactions with this compound. The hydroxyl group of this compound may require protection prior to the reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Heck reaction provides a method for the C-C bond formation between this compound and various alkenes, leading to the synthesis of substituted naphthalenes with alkenyl side chains.
Table 3: Representative Conditions for Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa (2.0) & Et₄NCl (2.0) | DMF | 105 | 5.5 | - |
| 2 | 1-Bromo-4-propylsulfanylbenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | Tri(o-tolyl)phosphine (4) | Et₃N (1.5) | DMF | 100-120 | 8-24 | - |
| 3 | Aryl Bromides | Aliphatic Olefins | Palladacycle phosphine mono-ylide (0.01) | - | - | - | 130 | - | Good |
Note: The data presented is for analogous aryl bromides and provides a starting point for reaction optimization with this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent and Solvent Addition: Add the base (e.g., Et₃N, 1.5 equiv.), the alkene (1.2-1.5 equiv.), and a degassed solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
O-Alkylation (Williamson Ether Synthesis)
The hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to produce a variety of 4-bromo-1-alkoxynaphthalene derivatives. These ethers are valuable intermediates for further functionalization or as target molecules in their own right.
Table 4: Representative Conditions for O-Alkylation of Phenols
| Entry | Phenol | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethylphenol | Methyl iodide | NaOH (1.59) | - | Reflux | 1 | - |
| 2 | Acetaminophen | Iodoethane | K₂CO₃ | 2-Butanone | Reflux | - | 78 |
| 3 | 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | - | 75-82[6] |
Note: This data for analogous phenolic compounds serves as a guide for the O-alkylation of this compound.
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a suitable base (e.g., K₂CO₃ or NaH, 1.5 equiv.) in an anhydrous solvent (e.g., DMF or acetone).
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the alkylating agent.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as anticancer, antimycobacterial, and enzyme inhibitory agents.
Synthesis of Naphthalene-based Anticancer Agents
Derivatives of 1,4-naphthoquinone, which can be synthesized from this compound, have shown promising anticancer activity.[4][5] For instance, a series of 1,4-naphthoquinone analogues have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[5] The synthesis often involves nucleophilic substitution of a halogen on the naphthoquinone ring with various amines.
Synthesis of Antimycobacterial Agents
Alkyl/arylamino derivatives of naphthalene-1,4-dione have been synthesized and screened for their activity against Mycobacterium tuberculosis. Several of these compounds have demonstrated significant in vitro antitubercular activities, highlighting the potential of the naphthalene scaffold in developing new treatments for tuberculosis.
Synthesis of Enzyme Inhibitors
1-Naphthol derivatives have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE).[7] These enzymes are important targets for the treatment of various diseases, and the ability to synthesize a library of substituted naphthols from precursors like this compound is of great interest in drug discovery.
Visualizations
Caption: General experimental workflow for synthetic transformations using this compound.
Caption: Reactivity and synthetic utility of this compound's functional groups.
References
- 1. This compound | 571-57-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromonaphthalen-1-ol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromonaphthalen-1-ol as a versatile building block in materials science. The unique combination of a reactive bromine atom and a hydroxyl group on the naphthalene scaffold allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of advanced materials with tailored optical and electronic properties.
Overview of Applications
This compound serves as a key intermediate in the synthesis of functional organic materials. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct larger conjugated systems.[1][2][3] The hydroxyl group can be used for esterification or etherification to further modify the molecule's properties or to attach it to a polymer backbone. The naphthalene core itself is a rigid and planar structure that can impart high thermal stability and unique photophysical properties to the resulting materials.[4]
Potential applications of materials derived from this compound include:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host materials or emitters, particularly for blue light emission.[5][6][7]
-
Fluorescent Sensors: The naphthalimide moiety, which can be synthesized from naphthalene derivatives, is a common fluorophore in chemical sensors.[8][9][10]
-
High-Performance Polymers: Incorporation of the rigid naphthalene unit into polymer backbones can enhance thermal stability and mechanical strength.[4][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 571-57-3 | [12][13] |
| Molecular Formula | C₁₀H₇BrO | [12][13] |
| Molecular Weight | 223.07 g/mol | [12] |
| Melting Point | 128-133 °C | [12] |
| Appearance | Solid | [12] |
| Assay | 95% | [12] |
Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | Varies | [2] |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4.0) | Toluene/H₂O/THF | 80 | 1 | Varies | [2] |
| Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | Varies | [2] |
| Pd(OAc)₂ (0.5) | - | - | WEB | Room Temp | Varies | Varies | [14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for synthesizing biaryl structures, which are common motifs in organic electronic materials.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-naphthalen-1-ol.
Synthesis of a Naphthalimide-Based Fluorescent Intermediate
This protocol outlines a representative synthesis of a naphthalimide derivative, which could serve as a precursor for fluorescent sensors. The synthesis starts with the oxidation of the naphthalene ring system, followed by imidization. This is an adaptation from a procedure for a similar compound.[8]
Step 1: Oxidation to 4-Bromo-1,8-naphthalic anhydride (Hypothetical)
Note: This is a hypothetical step as direct oxidation protocols for this compound to the corresponding naphthalic anhydride were not found in the search results. This would likely require significant optimization.
Step 2: Imidization of 4-Bromo-1,8-naphthalic anhydride
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Primary amine (e.g., n-butylamine, 1.0 equivalent)[15]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 4-Bromo-1,8-naphthalic anhydride (1.0 equivalent) and the primary amine (1.0 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.[8][15]
-
Reflux the reaction mixture for 8 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water to precipitate the product.
-
Wash the solid with water and dry to obtain the N-substituted-4-bromo-1,8-naphthalimide.
-
The product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Reaction pathway for the synthesis of a naphthalimide-based intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. A naphthalimide-based fluorescent sensor for halogenated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Bromo-1-naphthol 95 571-57-3 [sigmaaldrich.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols: Biological Activity of 4-Bromonaphthalen-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of 4-Bromonaphthalen-1-ol. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The naphthalene scaffold is a key feature in many biologically active compounds, and derivatives of this compound have shown promise in various pharmacological areas, including antimicrobial and anticancer applications.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its derivatives, particularly pyrazolines, have been investigated for their potential biological activities. The synthesis typically proceeds through a chalcone intermediate, which is then cyclized to form the desired heterocyclic derivative. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, as well as for their cytotoxic effects on cancer cell lines.
Synthesis of this compound Derivatives
The primary route for the synthesis of biologically active derivatives from this compound involves a two-step process: the formation of a chalcone intermediate followed by its conversion to a pyrazoline.
A key intermediate, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone, can be synthesized from 4-bromo-naphthalen-1-ol by refluxing it with glacial acetic acid in the presence of fused ZnCl2 using a modified Nencki's method. This ethanone derivative is then used to produce chalcones, specifically 1-(4-bromo-1-hydroxy-naphthalen-2-yl)-3-aryl-prop-2-en-1-ones, by condensation with various aromatic aldehydes. These chalcones can subsequently be cyclized with reagents like phenyl hydrazine, semicarbazide, or thiosemicarbazide to yield pyrazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of Chalcones from this compound
This protocol describes the synthesis of chalcone derivatives from 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone and various aromatic aldehydes.
Materials:
-
1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (30%)
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Dissolve 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 mmol) to the solution.
-
Slowly add aqueous sodium hydroxide solution (0.5 mL, 30%) to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol details the cyclization of the synthesized chalcones with hydrazine derivatives to form pyrazolines.
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or 1,4-Dioxane
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol-acetic acid mixture)
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[2]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[2]
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Reflux the reaction mixture with stirring for 4-6 hours.[2]
-
Monitor the completion of the reaction using TLC.[2]
-
After cooling, the product will precipitate. If not, pour the reaction mixture into ice-cold water to induce precipitation.[2]
-
Collect the solid by filtration, wash with water, and dry.[2]
-
Purify the crude pyrazoline derivative by recrystallization from an ethanol-acetic acid mixture.
Biological Activity
Derivatives of this compound have been investigated for a range of biological activities.
Antimicrobial and Antifungal Activity
Pyrazoline derivatives synthesized from this compound have shown promising antimicrobial and antifungal properties. The evaluation of this activity is commonly performed using the disk diffusion method.
Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This protocol outlines the procedure for assessing the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Sterile paper disks (6 mm diameter)
-
Test bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Compound Disks:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper disks with a specific volume (e.g., 20 µL) of the compound solution.
-
Allow the disks to dry completely in a sterile environment.[3]
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test microorganism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.[4]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-18 hours for bacteria.[4] Fungal plates may require different incubation conditions.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[3] The size of the zone indicates the susceptibility of the microorganism to the compound.
-
Quantitative Antimicrobial Activity Data
While specific quantitative data for pyrazoline derivatives of this compound are not extensively available in the public domain, the following table presents representative Minimum Inhibitory Concentration (MIC) values for other novel pyrazoline derivatives against various microbial strains to provide a comparative context.
| Compound/Strain | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | E. faecalis (µg/mL) | C. albicans (µg/mL) | C. glabrata (µg/mL) | C. parapsilosis (µg/mL) | C. tropicalis (µg/mL) |
| Pyrazoline Derivative 7 | 25 | 50 | 100 | 25 | - | - | - | - |
| Pyrazoline Derivative 8 | 50 | 100 | 100 | 50 | - | - | - | - |
| Pyrazoline Derivative 2 | - | - | - | - | 100 | 50 | 50 | 100 |
| Pyrazoline Derivative 3 | - | - | - | - | 100 | 50 | 100 | 100 |
Data adapted from a study on novel pyrazoline derivatives for illustrative purposes.
Anticancer Activity
Chalcone and pyrazoline derivatives are known to exhibit anticancer properties. The mechanism of action for some pyrazoline derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/ERK1/2 pathway.
Quantitative Anticancer Activity Data
The following table summarizes the IC50 values of various naphthalene-chalcone derivatives against the MCF-7 human breast cancer cell line, demonstrating the potential of this class of compounds.
| Compound | IC50 (µM) against MCF-7 |
| Naphthalene-chalcone 3a | 1.42 ± 0.15 |
| Naphthalene-chalcone 3t | 2.75 ± 0.26 |
| Cisplatin (Reference) | 15.24 ± 1.27 |
Data extracted from a study on naphthalene-chalcone derivatives as potential anticancer agents.[5]
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to pyrazoline derivatives from this compound.
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Simplified PI3K/Akt/ERK Signaling Pathway
Caption: Inhibition of the PI3K/Akt/ERK pathway by pyrazoline derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Heck Coupling of 4-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck coupling reaction of 4-Bromonaphthalen-1-ol with a generic alkene (e.g., an acrylate or styrene derivative). The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules from simple precursors.[1][2][3] This protocol is designed to be a starting point for researchers and may require optimization depending on the specific alkene used.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a Nobel Prize-winning chemical reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2][3] This reaction has found widespread use in organic synthesis, from academic research to the industrial production of pharmaceuticals and fine chemicals.[3] The reaction is catalyzed by palladium complexes, with common precatalysts including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0).[2] The mechanism involves a catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination.[4]
The substrate of interest, this compound, possesses a hydroxyl group, which can influence the reaction conditions. The choice of base is particularly important to avoid unwanted side reactions. This protocol outlines a general procedure that can be adapted for various alkene coupling partners.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data and reaction parameters for a Heck coupling reaction. These values are representative and may need to be optimized for specific substrates.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol (1.0 equiv) | Starting aryl halide. |
| Alkene | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | Acrylates and styrenes are common coupling partners.[2] An excess of the alkene is often used. |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 mmol (1 - 5 mol%) | A common and effective palladium precatalyst.[2] |
| Ligand (e.g., PPh₃) | 0.02 - 0.10 mmol (2 - 10 mol%) | Triphenylphosphine is a standard ligand. Other phosphine ligands can also be used.[2] |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol (2.0 - 3.0 equiv) | An inorganic base often used in Heck reactions.[2] Triethylamine is another common choice.[2] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 5 - 10 mL | A polar aprotic solvent suitable for Heck reactions. NMP is also a good alternative.[1] |
| Reaction Conditions | ||
| Temperature | 100 - 140 °C | The reaction temperature often needs to be optimized for specific substrates. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS until completion. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the palladium catalyst. |
| Yield | ||
| Isolated Yield | 60 - 95% | Highly dependent on the specific alkene and optimized reaction conditions. |
Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate or styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous Potassium Carbonate (2.5 mmol) and anhydrous DMF (8 mL).
-
Addition of Alkene: Add the alkene (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
Caption: Experimental workflow for the Heck coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from 4-Bromonaphthalen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][4] The synthesis of pyrazolines is often achieved through the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives.[5][6][7] This application note provides a detailed protocol for the synthesis of novel pyrazoline derivatives starting from 4-Bromonaphthalen-1-ol, a readily available starting material. The synthetic strategy involves a two-step process: the synthesis of chalcone intermediates followed by their cyclization to yield the target pyrazoline compounds.
Synthetic Workflow
The overall synthetic strategy for producing pyrazoline derivatives from this compound is a sequential process. It begins with the acylation of the naphthol derivative, followed by a Claisen-Schmidt condensation to form a chalcone, and culminates in a cyclization reaction with a hydrazine derivative to yield the final pyrazoline.
References
- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
Application Notes and Protocols: Synthesis of Novel Organic Compounds from 4-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for synthesizing novel organic compounds utilizing 4-Bromonaphthalen-1-ol as a versatile starting material. The synthesized pyrazoline and 4-arylnaphthalen-1-ol derivatives have potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Introduction
The naphthalene scaffold is a key structural motif in many biologically active compounds. This compound offers two reactive sites, the hydroxyl group and the bromine atom, allowing for diverse chemical modifications to generate novel derivatives. This document outlines the synthesis of two classes of compounds: pyrazoline derivatives and 4-arylnaphthalen-1-ol derivatives, along with their potential biological significance.
Synthesis of Pyrazoline Derivatives
The synthesis of pyrazoline derivatives from this compound proceeds through a three-step reaction sequence, as conceptualized in the workflow diagram below.
Caption: Experimental workflow for the synthesis of pyrazoline derivatives.
Experimental Protocol: Synthesis of Pyrazoline Derivatives
Step 1: Synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone
-
A mixture of this compound (10 mmol), glacial acetic acid (20 mL), and fused zinc chloride (1.5 g) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solid product is filtered, washed with water, and recrystallized from ethanol to yield 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone.
Step 2: Synthesis of 1-(4-bromo-1-hydroxy-naphthalen-2-yl)-3-aryl-prop-2-en-1-one (Chalcones)
-
To a solution of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone (10 mmol) in ethanol (30 mL), add the desired aromatic aldehyde (10 mmol).
-
Slowly add an aqueous solution of sodium hydroxide (40%, 5 mL) to the mixture with constant stirring at room temperature.
-
Continue stirring for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the corresponding chalcone.
Step 3: Synthesis of Pyrazoline Derivatives
-
A mixture of the chalcone (5 mmol) and phenylhydrazine/semicarbazide/thiosemicarbazide (5.5 mmol) in dimethylformamide (DMF, 20 mL) is refluxed for 2 hours.
-
The reaction mixture is cooled and poured into water.
-
The resulting semisolid is triturated with ethanol to obtain a solid product.
-
The solid is filtered and recrystallized from an ethanol-acetic acid mixture to yield the final pyrazoline derivative.
Quantitative Data: Pyrazoline Derivatives
| Compound | Ar-group | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| P1 | Phenyl | 78 | 182-184 | 3.25 (dd, 1H, H-4), 3.90 (dd, 1H, H-4), 5.50 (dd, 1H, H-5), 7.20-8.50 (m, 11H, Ar-H), 10.50 (s, 1H, OH) |
| P2 | 4-Chlorophenyl | 82 | 195-197 | 3.28 (dd, 1H, H-4), 3.95 (dd, 1H, H-4), 5.55 (dd, 1H, H-5), 7.25-8.55 (m, 10H, Ar-H), 10.55 (s, 1H, OH) |
| P3 | 4-Methoxyphenyl | 75 | 178-180 | 3.22 (dd, 1H, H-4), 3.88 (dd, 1H, H-4), 3.80 (s, 3H, OCH3), 5.48 (dd, 1H, H-5), 6.90-8.50 (m, 10H, Ar-H), 10.48 (s, 1H, OH) |
Note: Spectroscopic data is representative and may vary slightly.
Synthesis of 4-Arylnaphthalen-1-ol Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this protocol, this compound is coupled with various arylboronic acids to yield 4-arylnaphthalen-1-ol derivatives.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame
Applications of 4-Bromonaphthalen-1-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonaphthalen-1-ol is a versatile synthetic intermediate that serves as a crucial building block in the development of novel therapeutic agents. The naphthalene scaffold itself is a well-established structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The presence of both a hydroxyl group and a bromine atom on the this compound molecule allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures with a wide range of biological activities.[1] This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis and biological evaluation of its derivatives, including pyrazoles, pyrazolines, and dihydropyrimidinones. Detailed experimental protocols and diagrammatic representations of synthetic pathways are provided to facilitate further research and development in this area.
Key Applications and Derivatives
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, primarily due to their antimicrobial, antifungal, and anticancer activities. The synthetic versatility of this starting material allows for the generation of diverse compound libraries for biological screening.
Pyrazole and Pyrazoline Derivatives: Antimicrobial and Antifungal Agents
This compound is a key precursor for the synthesis of novel pyrazole and pyrazoline derivatives. These nitrogen-containing heterocyclic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antidepressant properties.[3][4] The synthesis of these derivatives typically proceeds through a chalcone intermediate, which is then cyclized to form the pyrazoline ring. Subsequent dehydrogenation can yield the corresponding pyrazole.[4]
Biological Activity of Pyrazole/Pyrazoline Derivatives
| Derivative Class | Target Organisms | Reported Activity |
| Pyrazoline Derivatives | Bacillus subtilis, Proteus vulgaris, Salmonella typhi (Bacteria) | Effective antimicrobial activity observed.[3] |
| Candida albicans, Aspergillus niger (Fungi) | Effective antifungal activity observed.[3] | |
| Pyrazole Derivatives | Bacillus subtilis, Proteus vulgaris, Salmonella typhi (Bacteria) | Effective antimicrobial activity observed.[4] |
| Candida albicans, Aspergillus niger (Fungi) | Effective antifungal activity observed.[4] |
Experimental Protocols
Synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone (Intermediate A)
This intermediate is crucial for the synthesis of chalcones and subsequent heterocyclic compounds. The synthesis is achieved via a modified Nencki reaction.
-
Materials: this compound, glacial acetic acid, fused zinc chloride (ZnCl₂).
-
Procedure:
-
A mixture of this compound and glacial acetic acid is prepared.
-
Fused ZnCl₂ is added to the mixture.
-
The reaction mixture is refluxed.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled and the product is isolated and purified.[1]
-
Synthesis of Chalcones (Intermediate B)
Chalcones are synthesized by the Claisen-Schmidt condensation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with various aromatic aldehydes.
-
Materials: 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone (Intermediate A), substituted aromatic aldehyde, ethanol, potassium hydroxide (KOH).
-
Procedure:
-
Intermediate A and a substituted aromatic aldehyde are dissolved in ethanol.
-
A solution of KOH in ethanol is added as a catalyst.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting chalcone is precipitated, filtered, washed, and recrystallized.[1]
-
Synthesis of Pyrazoline Derivatives
Pyrazolines are synthesized by the cyclization of chalcones with hydrazine derivatives.
-
Materials: Chalcone (Intermediate B), phenyl hydrazine, semicarbazide, or thiosemicarbazide, Dimethylformamide (DMF).
-
Procedure:
-
The chalcone and the respective hydrazine derivative are dissolved in DMF.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the mixture is diluted with water.
-
The resulting semisolid is triturated with ethanol to obtain a solid product.
-
The crude pyrazoline is recrystallized from an ethanol-acetic acid mixture.[1]
-
Synthesis of Pyrazole Derivatives
Pyrazoles are obtained by the dehydrogenation of pyrazolines.
-
Materials: Pyrazoline derivative, Iodine, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
The pyrazoline derivative is dissolved in DMSO.
-
Iodine is added to the solution.
-
The reaction mixture is stirred, leading to the dehydrogenation of the pyrazoline ring to form the pyrazole.
-
The product is then isolated and purified.[4]
-
Synthetic Workflow
Dihydropyrimidinone Derivatives via Biginelli Reaction
This compound can also serve as a starting point for the synthesis of dihydropyrimidinones (DHPMs) through the Biginelli reaction. DHPMs are a class of compounds known for a wide range of pharmacological activities, including antiviral, antibacterial, antioxidant, and anticancer properties.[2] The synthesis involves a one-pot, multi-component reaction between an aldehyde, a β-dicarbonyl compound (derived from this compound), and urea or thiourea.
Potential Anticancer Activity
While specific anticancer data for DHPMs derived directly from this compound is limited, the general class of dihydropyrimidinones has shown promise as anticancer agents. For instance, some DHPMs have been identified as inhibitors of kinesin Eg5, a motor protein essential for the formation of the mitotic spindle, making them attractive targets for cancer therapy.
Experimental Protocol: Biginelli Reaction
-
Materials: Chalcone derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone (Intermediate B), urea or thiourea, a suitable catalyst (e.g., acid or Lewis acid), and a solvent (e.g., ethanol).
-
Procedure:
-
A mixture of the chalcone, urea (or thiourea), and the catalyst is prepared in the chosen solvent.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization.
-
Logical Relationship for DHPM Synthesis
Potential Mechanisms of Action
The diverse biological activities of this compound derivatives can be attributed to various mechanisms of action, largely dependent on the specific heterocyclic scaffold synthesized.
-
Naphthalimide Derivatives: The planar tricyclic ring system of naphthalimides allows them to intercalate with DNA, thereby disrupting cellular processes. This mechanism is a key contributor to their observed antitumor activity.
-
Dihydropyrimidinone Derivatives: As previously mentioned, some DHPMs are known to target the motor protein kinesin Eg5, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Signaling Pathway: Kinesin Eg5 Inhibition
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives, particularly pyrazoles, pyrazolines, and dihydropyrimidinones, have shown significant promise as antimicrobial, antifungal, and potential anticancer agents. The synthetic routes to these compounds are well-established and offer opportunities for the creation of diverse chemical libraries for drug discovery. Further research into the quantitative structure-activity relationships and specific molecular targets of these derivatives is warranted to fully exploit their therapeutic potential. The detailed protocols and workflows provided herein serve as a foundation for researchers to explore and expand upon the medicinal applications of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromonaphthalen-1-ol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromonaphthalen-1-ol via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent such as ethanol or a mixed solvent system like ethanol/water is often a good starting point. The parent compound, 1-naphthol, is readily soluble in ethanol, acetone, and ether, but has limited solubility in water.[1][2][3] A mixture of ethanol and acetic acid has also been reported for purifying similar compounds.[4] Experimentation with small amounts of crude material is recommended to determine the optimal solvent or solvent mixture.
Q2: How much solvent should I use to dissolve my crude this compound?
A2: The principle of recrystallization relies on using a minimal amount of hot solvent to create a saturated solution. Using an excessive amount of solvent will result in a lower yield of purified crystals, as more of the compound will remain dissolved in the mother liquor upon cooling.
Q3: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A3: This is a common issue often caused by supersaturation or the use of too much solvent. To induce crystallization, you can try the following techniques:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Cooling: Ensure the solution has been adequately cooled, potentially in an ice bath, to maximize the precipitation of the product.
-
Solvent Evaporation: If too much solvent was used, you can gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Q4: The purified this compound crystals are discolored. How can I fix this?
A4: Discoloration is typically due to the presence of colored impurities or potential oxidation of the phenol group. To address this, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Performing the recrystallization under an inert atmosphere (e.g., nitrogen) can help prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is supersaturated.3. The compound is too soluble in the chosen solvent at low temperatures. | 1. Evaporate some of the solvent and allow the solution to cool again.2. Induce crystallization by scratching the flask or adding a seed crystal.3. Select a less polar solvent or use a mixed solvent system where the compound is less soluble at room temperature. |
| "Oiling out" (formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Add a small amount of a solvent in which the compound is more soluble to the hot mixture and then cool slowly. |
| Low yield of purified crystals | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Incomplete cooling of the solution. | 1. Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals.2. Pre-heat the filtration apparatus (funnel and filter flask) before hot filtration.3. Ensure the flask is thoroughly cooled in an ice bath for a sufficient amount of time. |
| Crystals are contaminated with impurities | 1. Rapid crystal formation trapping impurities.2. Insufficient washing of the collected crystals. | 1. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.2. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Data Presentation
Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | 1-Naphthol (Parent Compound) | Suitability for Recrystallization |
| Water | Slightly Soluble[4] | Limited Solubility[1][2] | Good as an anti-solvent in a mixed system. |
| Ethanol | Soluble[4] | Readily Soluble[1][2][5] | Good "good" solvent for a single or mixed solvent system. |
| Chloroform | Soluble[4] | Readily Soluble[3][5] | Potentially a good solvent, but higher toxicity. |
| Acetone | Likely Soluble | Readily Soluble[1][2] | Potentially a good solvent. |
| Ether | Likely Soluble | Readily Soluble[1][2][5] | Potentially a good solvent, but high volatility and flammability. |
| Benzene | Likely Soluble | Readily Soluble[2][5] | Potentially a good solvent, but high toxicity. |
| Hexane/Heptane | Likely Poorly Soluble | Poorly Soluble | Good as a "bad" solvent in a mixed solvent system. |
Note: "Likely" indicates solubility inferred from the behavior of the parent compound, 1-naphthol, and general principles of solubility.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 4. This compound | 571-57-3 | Benchchem [benchchem.com]
- 5. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
identifying side products in the synthesis of 4-Bromonaphthalen-1-ol
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromonaphthalen-1-ol. It provides troubleshooting advice and frequently asked questions to help identify and minimize the formation of common side products during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound from 1-naphthol?
A1: The primary side products are the ortho-isomer, 2-Bromonaphthalen-1-ol, and polybrominated species. The most common polybrominated side product is 2,4-Dibromonaphthalen-1-ol. Over-bromination can also lead to the formation of tribromo- and other polybrominated naphthalenols.
Q2: Why is 2-Bromonaphthalen-1-ol a common impurity?
A2: The hydroxyl group (-OH) of the 1-naphthol starting material is an ortho-, para-directing group. This means it activates the naphthalene ring for electrophilic substitution at the positions ortho (C2) and para (C4) to the hydroxyl group. While the para-position is generally favored due to reduced steric hindrance, some substitution at the ortho-position is often unavoidable, leading to the formation of 2-Bromonaphthalen-1-ol.
Q3: What reaction conditions favor the formation of polybrominated side products?
A3: The use of excess brominating agent is the primary cause of polybromination. Reactions carried out with more than one equivalent of bromine (Br₂) or other brominating agents relative to 1-naphthol are highly likely to yield di- and tri-brominated products. Reaction time and temperature can also play a role; prolonged reaction times or higher temperatures can increase the extent of polybromination.
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and, if available, the desired product and potential side products, you can track the consumption of 1-naphthol and the emergence of new spots. The different polarity of the isomers and polybrominated products usually allows for their separation on a TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Problem 1: A significant amount of 2-Bromonaphthalen-1-ol is observed in the product mixture.
| Possible Cause | Suggested Solution |
| Reaction Solvent | The choice of solvent can influence the ortho/para selectivity. Less polar solvents may sometimes favor the para product. Consider switching to a different solvent system, such as using a non-polar solvent like carbon tetrachloride or a chlorinated hydrocarbon. |
| Brominating Agent | Molecular bromine (Br₂) can be highly reactive and less selective. Using a milder brominating agent like N-Bromosuccinimide (NBS) can often improve the regioselectivity for the para-position. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Try running the reaction at a lower temperature (e.g., 0-5 °C). |
Problem 2: The formation of 2,4-Dibromonaphthalen-1-ol and other polybrominated byproducts is high.
| Possible Cause | Suggested Solution |
| Stoichiometry of Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent relative to 1-naphthol. It may be beneficial to use a slight excess of 1-naphthol to ensure all the brominating agent is consumed. |
| Rate of Addition | Add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of multiple substitutions on the same molecule. |
| Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination of the desired product. |
Data Presentation: Side Product Formation
| Product | Structure | Conditions Favoring Formation | Conditions Minimizing Formation |
| This compound (Desired) | 4-bromo-1-naphthol | Use of a milder brominating agent (e.g., NBS), non-polar solvents, and controlled stoichiometry. | Use of excess brominating agent, and highly polar solvents. |
| 2-Bromonaphthalen-1-ol | 2-bromo-1-naphthol | Use of highly reactive brominating agents (e.g., Br₂), and certain polar solvents. | Use of sterically hindered brominating agents or reaction conditions that favor para substitution. |
| 2,4-Dibromonaphthalen-1-ol | 2,4-dibromo-1-naphthol | Use of more than one equivalent of the brominating agent. | Strict control of stoichiometry (≤ 1 equivalent of brominating agent). |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the desired para-isomer and minimize side products.
Materials:
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1-Naphthol
-
N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
-
Dichloromethane
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Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous acetonitrile.
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Add the NBS solution dropwise to the stirred 1-naphthol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the 1-naphthol is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the this compound from any 2-bromo isomer and polybrominated byproducts.
Mandatory Visualizations
Caption: Reaction pathways in the bromination of 1-naphthol.
Caption: Experimental workflow for the synthesis of this compound.
preventing degradation of 4-Bromonaphthalen-1-ol during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Bromonaphthalen-1-ol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and dark place.[1] The recommended storage temperature is at room temperature, although some suppliers suggest storage at temperatures below 15°C. An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to minimize the risk of oxidation.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are oxidation and photodegradation. The naphthalene ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products.[2] Additionally, exposure to light, particularly UV light, can induce photolytic degradation.[2] While hydrolysis of the sulfonamide group is a concern for similar compounds like 4-Bromonaphthalene-1-sulfonamide, hydrolysis is not expected to be a significant degradation pathway for the hydroxyl group of this compound under normal conditions.[2][3]
Q3: What are the visible signs of this compound degradation?
This compound is typically a white to light gray or light yellow powder or crystal.[4] A significant change in color, such as darkening to brown or the development of a heterogeneous appearance, can indicate degradation. The formation of clumps or a change in the material's texture may also suggest chemical changes.
Q4: Are there any chemicals or materials that are incompatible with this compound?
Yes, this compound should not be stored with strong oxidizing agents, as they can accelerate its degradation.[5][6] It is also advisable to avoid contact with strong bases, which could potentially deprotonate the hydroxyl group and increase its susceptibility to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., turning brown) | Oxidation due to exposure to air or light. | Discard the discolored material. For future prevention, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial or a container protected from light. |
| Inconsistent experimental results | Degradation of the starting material. | Assess the purity of the this compound using an appropriate analytical method such as HPLC, GC, or NMR. If the purity is compromised, it is recommended to use a fresh, properly stored batch. |
| Poor solubility compared to previous batches | Formation of insoluble degradation products. | Confirm the identity and purity of the material. If degradation is suspected, purification by recrystallization may be attempted, but using a new batch is often more reliable. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a series of standards for calibration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the same solvent used for the standard.
-
-
GC Conditions (Example):
-
Instrument: Agilent 6890 with FID detector or equivalent.[7]
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.[7]
-
Detector Temperature: 280°C.[7]
-
Oven Program: 100°C for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injection Volume: 1 µL.[7]
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.
% Purity = (Area of this compound Peak / Total Peak Area) x 100
-
Visualizations
Caption: Logical relationship for optimal storage and potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. 571-57-3|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 571-57-3 | Benchchem [benchchem.com]
- 4. This compound | 571-57-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
common impurities in commercial 4-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 4-Bromonaphthalen-1-ol.
Troubleshooting Guide
Users may encounter several issues during their experiments that can be traced back to impurities in commercial this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Q1: My reaction is yielding unexpected side products. How can I determine if impurities in this compound are the cause?
A1: Unwanted side products can often be attributed to reactive impurities in the starting material. The most common synthesis route for this compound is the electrophilic bromination of 1-naphthol.[1] This process can lead to several impurities that may interfere with your reaction.
Initial Troubleshooting Steps:
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Purity Analysis: The first step is to verify the purity of your commercial this compound. The recommended analytical techniques are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
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Impurity Identification: If the purity is lower than specified, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the impurities. Common process-related impurities are listed in the table below.
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Purification: If significant impurities are detected, purification of the starting material is recommended. Recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) or column chromatography can be effective.[1]
Q2: I am observing a lower than expected yield in my synthesis. Could this be related to the quality of this compound?
A2: Yes, a lower yield can be a direct consequence of using a reagent with suboptimal purity. The presence of non-reactive impurities effectively lowers the molar amount of the desired reactant, leading to incomplete conversion.
Troubleshooting Lower Yields:
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Quantitative Analysis: Use a quantitative analytical method like GC with an internal standard or quantitative NMR (qNMR) to determine the exact assay of this compound in your commercial batch.
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Adjust Stoichiometry: Based on the determined purity, adjust the amount of this compound used in your reaction to ensure the correct stoichiometric ratios.
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Consider Inhibitors: Some impurities might act as inhibitors for your specific reaction. If adjusting the stoichiometry doesn't resolve the issue, purification of the starting material is advised.
Q3: The color of my this compound is darker than expected (e.g., tan to brown instead of off-white). Does this indicate a problem?
A3: A darker coloration can be an indicator of degradation products or residual impurities from the synthesis process. While a slight discoloration may not always impact reactivity, it is a sign of potential quality issues.
Addressing Discoloration:
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Check for Oxidation: Phenols are susceptible to oxidation, which can lead to colored impurities. Ensure the product has been stored under an inert atmosphere and protected from light.
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Purification by Recrystallization: Recrystallization is often effective in removing colored impurities.
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Impact Assessment: If purification is not feasible, perform a small-scale trial reaction to assess if the discoloration impacts your experimental outcome.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in commercial this compound?
A: The most common impurities are typically related to the manufacturing process and include unreacted starting materials, isomers, and over-brominated by-products.
Q: How should I store this compound to maintain its purity?
A: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry place, away from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Q: Can I use this compound with a purity of 97% for my synthesis?
A: A purity of >97.0% is a common specification for this reagent.[2] However, the suitability depends on the sensitivity of your application. For highly sensitive reactions, such as those involving catalysis or the synthesis of pharmaceutical intermediates, a higher purity may be required, or purification of the commercial material may be necessary.
Common Impurities Data
The following table summarizes the common impurities found in commercial this compound, their likely origin, and their potential impact on experiments.
| Impurity | Chemical Structure | Typical Concentration Range (%) | Likely Origin | Potential Experimental Impact |
| 1-Naphthol | C₁₀H₈O | 0.1 - 2.0 | Unreacted starting material | Can compete in reactions, leading to by-products. |
| 2-Bromonaphthalen-1-ol | C₁₀H₇BrO | 0.5 - 5.0 | Isomeric by-product of bromination | May lead to regioisomeric impurities in the final product. |
| Dibromonaphthalenols | C₁₀H₆Br₂O | 0.1 - 1.5 | Over-bromination during synthesis | Can introduce undesired di-substituted by-products. |
| Residual Solvents | e.g., CH₂Cl₂, C₆H₁₄ | < 0.5 | Purification process | May interfere with reaction kinetics or solubility. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol outlines a general method for determining the purity of this compound.
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Sample Preparation: Prepare a solution of the this compound test substance in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of a high-purity this compound standard at the same concentration.
-
GC Conditions:
-
Instrument: Agilent 6890 with FID detector or equivalent.
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
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Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Analysis: Inject 1 µL of both the sample and standard solutions.
-
Calculation: Determine the purity by calculating the peak area percentage of this compound relative to the total integrated peak area.
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying commercial this compound.
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Dissolution: Dissolve the impure this compound in a minimum amount of a hot solvent, such as dichloromethane.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
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Crystallization: Add a less polar solvent, such as petroleum ether, dropwise to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold petroleum ether.
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Drying: Dry the purified crystals under vacuum.
Logical Workflow
Caption: Troubleshooting workflow for issues related to this compound purity.
References
Technical Support Center: Grignard Reactions with 4-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with Grignard reactions involving 4-bromonaphthalen-1-ol. The information is presented in a question-and-answer format to directly address common experimental failures.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing completely. What is the most probable cause?
A1: The most likely reason for the complete failure of your Grignard reaction is the presence of the acidic hydroxyl (-OH) group on the naphthalenol ring.[1][2][3] Grignard reagents are very strong bases and will react with acidic protons, such as the one on the hydroxyl group, in a simple acid-base reaction.[4][5] This reaction is much faster than the desired reaction with an electrophile and consumes the Grignard reagent as it forms, preventing the formation of the desired carbon-carbon bond.[2][6]
Q2: How can I prevent the hydroxyl group from interfering with the Grignard reaction?
A2: To prevent the acidic proton of the hydroxyl group from interfering, you must "protect" it by converting it into a functional group that is stable to the Grignard reagent.[1][3] This is a common strategy in multi-step organic synthesis.[7] The protecting group can be removed in a subsequent step to regenerate the hydroxyl group. Common protecting groups for phenols include ethers, such as silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)), benzyl ethers, or tetrahydropyranyl (THP) ethers.[3][8][9]
Q3: My reaction isn't starting at all, even after protecting the hydroxyl group. What should I check?
A3: Failure to initiate a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[10][11][12] This layer prevents the magnesium from reacting with the aryl bromide. You can activate the magnesium using several methods:
-
Mechanical Activation: Crushing the magnesium turnings in a dry flask or with a glass rod can expose a fresh, reactive surface.[11][13]
-
Chemical Activation: Adding a small crystal of iodine is a widely used method.[10][11][14] The disappearance of the purple iodine vapor indicates that the magnesium is activated. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles is a visual cue of activation.[11][15]
Q4: I'm observing a significant amount of a high-boiling point byproduct. What could it be?
A4: A common side reaction in Grignard preparations, especially with aryl halides, is Wurtz coupling.[10][16] In this reaction, the newly formed Grignard reagent reacts with the unreacted this compound derivative to form a dimer (a binaphthyl compound).[16][17] To minimize this, you should add the solution of your protected this compound to the magnesium suspension slowly and in a dropwise manner.[10][16] This maintains a low concentration of the aryl halide, reducing the chance of it reacting with the Grignard reagent.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).2. Presence of moisture in glassware or solvents.3. Low reactivity of the aryl bromide. | 1. Activate Magnesium: Use one of the methods described in the FAQs (iodine, 1,2-dibromoethane, or mechanical crushing).[10][11][15]2. Ensure Anhydrous Conditions: Rigorously dry all glassware by flame-drying under an inert atmosphere or oven-drying overnight. Use anhydrous solvents.[1][10][11]3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help, but be cautious of runaway reactions. |
| Low Yield of Desired Product | 1. Acidic Proton Quenching: The hydroxyl group of this compound is reacting with the Grignard reagent.2. Wurtz Coupling Side Reaction: Formation of a binaphthyl dimer.3. Incomplete Reaction: The Grignard formation or subsequent reaction did not go to completion. | 1. Protect the Hydroxyl Group: Use a suitable protecting group (e.g., TBDMS, THP, Benzyl ether) before attempting the Grignard reaction.[3][8]2. Slow Addition: Add the protected aryl bromide solution dropwise to the magnesium suspension to minimize the concentration of the aryl halide.[10][16]3. Optimize Reaction Time and Temperature: Allow for a sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[16] |
| Darkening of the Reaction Mixture | Formation of finely divided magnesium or decomposition products. | A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition, possibly due to overheating or impurities.[10][18] Ensure the reaction is not overheating and that all reagents are pure. |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
-
Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven at >120°C overnight or by flame-drying under a vacuum and cool under an inert gas like nitrogen or argon. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0°C in an ice bath.
-
Protection: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product.
Protocol 2: Formation of the Grignard Reagent
-
Glassware and Reagent Preparation: Assemble a three-necked round-bottom flask, flame-dried under vacuum and cooled under nitrogen, equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed and then fade. Allow the flask to cool.
-
Reagent Addition: In the dropping funnel, prepare a solution of the TBDMS-protected 4-bromonaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation and Reaction: Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting cloudy, grey-brown solution is the Grignard reagent and should be used immediately in the next step.
Visualizations
Caption: A flowchart for troubleshooting Grignard reaction failures.
Caption: Desired and side reaction pathways in a Grignard reaction.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Video: Protection of Alcohols [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. homework.study.com [homework.study.com]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of 1-Naphthol Bromination
Welcome to the technical support center for the selective bromination of 1-naphthol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here you will find troubleshooting guidance and frequently asked questions to address common challenges in achieving high regioselectivity in the bromination of 1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 1-naphthol bromination?
The hydroxyl group (-OH) of 1-naphthol is a potent activating group, directing incoming electrophiles primarily to the ortho (position 2) and para (position 4) positions.[1] Therefore, the main products of monobromination are 2-bromo-1-naphthol and 4-bromo-1-naphthol. Due to steric hindrance at the ortho position adjacent to the fused ring system, the para-position is generally favored.[1]
Q2: What factors influence the regioselectivity between the 2- and 4-positions?
The ratio of 2-bromo-1-naphthol to 4-bromo-1-naphthol is influenced by several factors:
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Steric Hindrance: The 2-position is sterically hindered by the adjacent hydroxyl group and the hydrogen at the 8-position on the naphthalene ring. This often leads to a preference for substitution at the less hindered 4-position.[2]
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Reaction Temperature (Kinetic vs. Thermodynamic Control): In electrophilic aromatic substitutions of naphthalene derivatives, temperature can play a crucial role in determining the product distribution.[3][4][5] At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (typically the one with the lowest activation energy). At higher temperatures, the reaction can become reversible and is under thermodynamic control, favoring the most stable product.[3][4][6][7][8] For 1-naphthol bromination, the 4-bromo isomer is generally the kinetic product, while the 2-bromo isomer can be favored under conditions that allow for equilibration to the thermodynamically more stable product, although this is less common.
-
Solvent: The choice of solvent can significantly impact the ortho:para ratio.[9] Polar protic solvents can stabilize charged intermediates differently than nonpolar aprotic solvents, thus influencing the transition states leading to the different isomers.[9][10][11][12]
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Brominating Agent: The reactivity and bulkiness of the brominating agent (e.g., Br₂, N-bromosuccinimide) can affect selectivity.[9]
Q3: How can I favor the formation of 4-bromo-1-naphthol?
To selectively synthesize 4-bromo-1-naphthol, you should aim for conditions that favor kinetic control and exploit steric hindrance:
-
Use a non-polar solvent like carbon tetrachloride or a chlorinated hydrocarbon.[1]
-
Employ a relatively mild brominating agent like N-bromosuccinimide (NBS).
-
Maintain a low reaction temperature (e.g., 0-25 °C).
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Use a 1:1 stoichiometry of 1-naphthol to the brominating agent to minimize di-bromination.
Q4: Is it possible to selectively synthesize 2-bromo-1-naphthol?
While less common, the formation of 2-bromo-1-naphthol can be promoted under certain conditions, potentially favoring thermodynamic control or by using directing groups:
-
Higher reaction temperatures may favor the formation of the thermodynamically more stable isomer, which could be the 2-bromo product in some cases.
-
The use of a protecting group on the hydroxyl function can alter the directing effect and steric environment, potentially leading to a higher proportion of the ortho-product upon bromination and subsequent deprotection.[13][14]
Q5: What are the common byproducts in 1-naphthol bromination, and how can I minimize them?
The most common byproduct is 2,4-dibromo-1-naphthol, resulting from over-bromination. To minimize its formation:
-
Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.
-
Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Keep the reaction temperature low to reduce the reaction rate.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low.2. Inactive brominating agent.3. Insufficient reaction time. | 1. Gradually increase the reaction temperature and monitor progress by TLC.2. Use a fresh, high-purity brominating agent.3. Extend the reaction time, continuing to monitor by TLC. |
| Formation of significant amounts of di-brominated product | 1. Excess of brominating agent.2. Reaction temperature is too high.3. Rapid addition of the brominating agent. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.2. Lower the reaction temperature.3. Add the brominating agent dropwise over an extended period. |
| Poor regioselectivity (mixture of 2- and 4-bromo isomers) | 1. Reaction conditions are intermediate between kinetic and thermodynamic control.2. Inappropriate solvent choice. | 1. For the 4-bromo isomer, ensure low temperature and a non-polar solvent. For the 2-bromo isomer, experiment with higher temperatures and different solvents, though this is more challenging.2. Screen different solvents (e.g., acetic acid, methanol, chlorinated hydrocarbons) to optimize the ortho:para ratio. |
| Difficulty in separating the 2- and 4-bromo isomers | The isomers have similar polarities. | 1. Use column chromatography with a high-resolution silica gel and a carefully selected eluent system.2. Consider fractional crystallization from a suitable solvent. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of Naphthol Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 2-Naphthol | KBr, H₂O₂ | Acetic Acid | 25 | 6 | 1-Bromo-2-naphthol | 76 | [11] |
| 2-Naphthol | KBr, H₂O₂ | Acetic Acid | 30 | 10 | 1-Bromo-2-naphthol | 51 | [11] |
| 2-Naphthol | KBr, H₂O₂ | Acetic Acid | 20 | 10 | 1-Bromo-2-naphthol | 82 | [15] |
| 2-Naphthol | NaBr, Oxone | - | Room Temp | Overnight | 1-Bromo-2-naphthol | - | [1] |
| Phenol | Br₂ | Isopropyl Acetate | 10 | 2-3 | 4-Bromophenol | 95 | [16] |
| p-Substituted Phenols | NBS, p-TsOH | Methanol | Room Temp | 0.25-0.33 | ortho-Brominated phenol | >86 | [10][17] |
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Bromo-1-naphthol (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled para-product.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol (1 equivalent) in a suitable non-polar solvent (e.g., chloroform or carbon tetrachloride). Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it to the dropping funnel. Add the NBS solution dropwise to the stirred 1-naphthol solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Work-up: Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-bromo-1-naphthol.
Protocol 2: Synthesis of 1-Bromo-2-naphthol (from 2-Naphthol, adaptable for 1-Naphthol)
This protocol, demonstrated for 2-naphthol, uses a bromide salt and an oxidant, which can be adapted for 1-naphthol bromination.
-
Mixing: In a round-bottom flask, mix 2-naphthol (1 equivalent) and potassium bromide (2 equivalents) in glacial acetic acid.[11]
-
Reaction: While stirring, add 30% hydrogen peroxide (3 equivalents) dropwise to the mixture.[11] Stir the reaction at 25 °C for 6 hours.[11]
-
Cooling and Crystallization: After the reaction is complete, cool the mixture in a refrigerator (e.g., at 3 °C) for 12 hours to allow the product to crystallize.[11]
-
Separation and Drying: Collect the pale yellow, needle-like crystals by filtration and dry them to obtain 1-bromo-2-naphthol.[11] The reported yield for this specific protocol is 76%.[11]
Visualizations
Caption: Factors influencing the outcomes of 1-naphthol bromination.
Caption: General experimental workflow for selective 1-naphthol bromination.
References
- 1. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 12. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 13. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Groups [organic-chemistry.org]
- 15. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 16. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 17. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted starting materials from 4-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromonaphthalen-1-ol. Our focus is on the effective removal of unreacted starting materials and common impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most direct and common synthesis of this compound is through the electrophilic bromination of 1-naphthol.[1] Consequently, the primary impurities are typically:
-
Unreacted 1-naphthol: The starting material for the synthesis.
-
Di-brominated products: Over-bromination can lead to the formation of compounds like 2,4-dibromo-1-naphthol. The hydroxyl group of 1-naphthol is a strong activating group, making the aromatic ring susceptible to multiple substitutions.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the removal of impurities. A suitable mobile phase will show distinct spots for this compound, unreacted 1-naphthol, and any di-brominated byproducts. A common practice is to use a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired compound to translate effectively to column chromatography conditions.[3]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the level of impurities and the desired final purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The melting point of the impurities or the product is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[4] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a "good" solvent to ensure complete dissolution at high temperature. 3. Allow the solution to cool more slowly. 4. Consider a different solvent system with a lower boiling point. |
| No crystal formation upon cooling | The solution may be too dilute or supersaturated.[4] | 1. If too dilute, evaporate some of the solvent to concentrate the solution and allow it to cool again. 2. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[4] 3. If the compound is too soluble, a different, less polar solvent or a mixed solvent system should be used. |
| Low recovery of purified product | The product has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.[4] | 1. Ensure the solution is cooled in an ice bath to minimize solubility. 2. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 3. In future purifications, use the minimum amount of hot solvent necessary for dissolution.[4] |
| Colored impurities in the final product | Colored impurities may co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.[4] A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands) | The polarity of the mobile phase is too high or too low. | 1. If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. 2. If spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase.[5] 3. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, can improve separation. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Cracking or channeling of the stationary phase | The column was not packed properly. | Ensure the stationary phase is packed uniformly. Dry packing followed by gentle tapping or wet packing as a slurry can help create a homogenous column bed. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of this compound that contains a moderate level of impurities.
Materials:
-
Crude this compound
-
Ethanol (or a suitable hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
This protocol is suitable for separating this compound from closely related impurities like unreacted 1-naphthol and di-brominated byproducts.
Materials:
-
Crude this compound
-
Silica gel (for stationary phase)
-
Hexane and Ethyl Acetate (for mobile phase)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value between 0.25 and 0.35 for this compound.[3]
-
Column Packing: Prepare the chromatography column by packing it with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by solvent equilibration.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined mobile phase. A gradient elution, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate), is often effective.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Recommended Solvents | Key Parameters |
| Recrystallization | Ethanol, Hexane/Ethyl Acetate, Hexane/Acetone | Use of minimal hot solvent; slow cooling for optimal crystal growth. |
| Column Chromatography | Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Petroleum Ether gradients | Stationary Phase: Silica Gel; Gradient elution often improves separation. |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | 571-57-3 | Benchchem [benchchem.com]
- 2. 45. The bromination of 1 : 5-dihydroxy- and 1 : 5-diacetoxy-naphthalene, 5-methoxy-1-naphthol, and 1 : 5-dimethoxynaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
challenges in the scale-up synthesis of 4-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromonaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound? A1: The most direct and common method is the electrophilic bromination of 1-naphthol.[1] The hydroxyl (-OH) group of 1-naphthol is a strong activating group, directing the incoming bromine electrophile to the ortho (position 2) and para (position 4) positions.[1] The para-substituted product, this compound, is generally favored due to reduced steric hindrance compared to the ortho position.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound? A2: Key challenges during scale-up include:
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Controlling Selectivity: Minimizing the formation of the 2-bromo isomer and polybrominated byproducts.
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Heat Management: The bromination reaction is exothermic, and poor heat dissipation on a larger scale can lead to side reactions and decreased yield.
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Reagent Handling: Safe handling and addition of hazardous reagents like elemental bromine, which is highly corrosive and toxic, becomes more complex at scale.[2]
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Purification: Efficiently separating the desired product from isomers and impurities can be difficult and costly on a large scale. Recrystallization and chromatography are common methods, but may be less practical for industrial production.[3]
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Product Stability: The final product can discolor over time due to impurities or exposure to light and air, requiring careful storage.[4]
Q3: What are the critical safety precautions for this synthesis? A3: All reactions should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[2] Elemental bromine is highly corrosive and toxic; handle with extreme care.[2] The reaction can release irritating gases, and thermal decomposition is a risk at high temperatures.[5] Ensure emergency safety showers and eyewash stations are accessible.
Troubleshooting Guide
Problem: The reaction is producing a significant amount of the 2-bromo isomer.
-
Potential Cause: The reaction conditions (temperature, solvent) may not be optimal for para-selectivity. While the para position is sterically favored, certain conditions can increase the proportion of the ortho-isomer.
-
Recommended Solution:
-
Temperature Control: Perform the reaction at a lower temperature. For similar brominations of naphthalene rings, temperatures as low as -30°C have been used to improve selectivity.[6]
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Experiment with solvents like acetic acid or chlorinated hydrocarbons (e.g., dichloromethane) to find the optimal medium for para-selectivity.[1]
-
Slow Reagent Addition: Add the brominating agent dropwise and slowly to the reaction mixture with efficient stirring. This helps maintain a low concentration of the electrophile and better control the reaction temperature, which can favor the thermodynamically more stable para product.
-
Problem: The final product shows evidence of di- or polybromination.
-
Potential Cause: The stoichiometry of the brominating agent is too high, or localized high concentrations are causing over-bromination of the activated naphthalene ring.
-
Recommended Solution:
-
Stoichiometric Control: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.1 equivalents of Br₂ per equivalent of 1-naphthol).
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further bromination.
-
Dilution and Addition Rate: Running the reaction at a higher dilution and ensuring slow addition of the bromine can prevent localized concentration spikes that lead to polybromination.
-
Problem: The isolated product is yellow or brown instead of off-white.
-
Potential Cause: The color is likely due to residual bromine or oxidation/degradation impurities.[4] This can occur from exposure to light or air during workup or storage.[4]
-
Recommended Solution:
-
Quenching: After the reaction, quench any excess bromine by washing the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color dissipates.[4]
-
Activated Carbon: Treat a solution of the crude product with activated carbon to adsorb colored impurities before the final purification step (e.g., recrystallization).[4]
-
Proper Storage: Store the purified this compound in an amber, tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[4]
-
Problem: The overall yield is consistently low.
-
Potential Cause: Low yield can result from incomplete reaction, mechanical losses during workup, or product degradation.
-
Recommended Solution:
-
Ensure Complete Reaction: Use TLC/HPLC to confirm the complete consumption of the starting 1-naphthol. If the reaction stalls, a moderate increase in reaction time may be necessary.[3]
-
Optimize Workup: During aqueous extractions, ensure the correct pH to minimize the product's solubility in the aqueous layer. Ensure complete precipitation or crystallization before filtration to avoid losing product in the mother liquor.[3]
-
Avoid High Temperatures: 1-Bromonaphthalene has a high boiling point and can decompose at elevated temperatures.[4] While this compound is a solid, similar principles apply. Avoid excessive heat during solvent removal or drying.
-
Data Presentation
Table 1: Brominating Agents and Conditions for Naphthalene Derivatives Note: This data is for related naphthalene brominations and serves as a starting point for optimization.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Naphthalene | Bromine (Br₂) | Carbon Tetrachloride | Reflux | 12-15 | 72-75 | [7] |
| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (DCM) | -30 | 48 | 90 (of 1,4-dibromo) | [6] |
| Naphthalene | N-Bromosuccinimide | Ionic Liquid | 28 | N/A | N/A | [6] |
| Naphthalene | 3-methylimidazolium tribromide | N/A | 70 | N/A | N/A | [6] |
Experimental Protocols
Protocol: Synthesis of this compound via Bromination of 1-Naphthol
Disclaimer: This protocol is a representative method. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate safety measures.
Materials:
-
1-Naphthol
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethanol or Ethanol/Water mixture for recrystallization
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (optional, for temperature control)
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of elemental bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred 1-naphthol solution over 1-2 hours, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the 1-naphthol spot has disappeared.
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing cold water. A precipitate should form. If the solution has a persistent orange/brown color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color disappears.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Workup: Transfer the crude solid to a flask and dissolve it in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with saturated sodium bicarbonate solution, followed by water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
minimizing dibromination in the synthesis of 4-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromonaphthalen-1-ol. Our focus is to address common challenges, particularly the minimization of dibromination byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound prone to the formation of a dibrominated byproduct?
A1: The hydroxyl (-OH) group of the starting material, 1-naphthol, is a strong activating group in electrophilic aromatic substitution reactions.[1][2] This activation directs incoming electrophiles, such as bromine, to the ortho (position 2) and para (position 4) positions of the naphthalene ring.[1] Due to this high reactivity, the initially formed this compound can undergo a second bromination, typically at the highly activated ortho position, to yield 2,4-dibromonaphthalen-1-ol.
Q2: What is the primary dibrominated byproduct I should expect?
A2: The primary dibrominated byproduct is 2,4-dibromonaphthalen-1-ol. The hydroxyl group at position 1 strongly activates positions 2 and 4 for electrophilic attack. Once the first bromine atom is introduced at the para position (position 4), the ortho position (position 2) remains highly activated and susceptible to a second bromination.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can compare the reaction mixture to standards of the starting material (1-naphthol), the desired product (this compound), and, if available, the dibrominated byproduct (2,4-dibromonaphthalen-1-ol). Gas chromatography-mass spectrometry (GC-MS) can also be employed for more quantitative analysis of the product mixture.
Q4: Are there alternative synthetic routes to this compound that avoid direct bromination of 1-naphthol?
A4: Yes, alternative multi-step syntheses can be employed, often starting from precursors like 1-methylnaphthalene. One patented method involves the bromination of 1-methylnaphthalene to 4-bromo-1-methylnaphthalene, followed by a series of reactions to convert the methyl group into a hydroxyl group.[1] While these routes can offer better control over regioselectivity, they are typically longer and more complex than the direct bromination of 1-naphthol.
Troubleshooting Guide: Minimizing Dibromination
This guide provides specific troubleshooting steps to minimize the formation of 2,4-dibromonaphthalen-1-ol during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of 2,4-dibromonaphthalen-1-ol detected | Highly reactive brominating agent (e.g., bromine water) | Switch to a milder brominating agent such as N-bromosuccinimide (NBS).[2] |
| Incorrect stoichiometry | Carefully control the stoichiometry to use only one equivalent of the brominating agent relative to 1-naphthol.[2] | |
| High reaction temperature | Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for the monobrominated product.[2] | |
| Mixture of ortho- and para-brominated products | The hydroxyl group is an ortho, para-director | To favor the para-product (this compound), use a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).[2] The para position is generally sterically less hindered. |
| Low yield of this compound | Incomplete reaction | Ensure the chosen brominating agent is sufficiently reactive under the selected conditions. Monitor the reaction by TLC until the starting material is consumed. |
| Product degradation | Avoid harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) that could lead to product degradation. | |
| Difficult purification | If separation of the mono- and dibrominated products by recrystallization is challenging, consider column chromatography for purification. |
Experimental Protocols
Protocol 1: Selective Monobromination of 1-Naphthol using Bromine in a Non-Polar Solvent
This protocol is designed to favor the formation of this compound by controlling the reaction conditions.
-
Dissolve 1-Naphthol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one equivalent of 1-naphthol in a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
-
Cool the Mixture: Cool the solution in an ice bath to 0-5 °C.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in the same non-polar solvent.
-
Slow Addition: Add the bromine solution dropwise to the stirred 1-naphthol solution over a period of 1-2 hours, maintaining the low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature. Monitor the progress by TLC until the starting material is consumed. The disappearance of the bromine color can also indicate the reaction's completion.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: Synthesis of 2,4-Dibromonaphthalen-1-ol (for reference)
This protocol outlines a method for the synthesis of the dibrominated byproduct, which can be useful as a reference standard.
-
Dissolve Starting Material: In a round-bottom flask, dissolve α,β-unsaturated-1-tetralone (1 equivalent) in chloroform (CHCl₃) and cool in an ice bath.
-
Add Bromine: Add bromine (2 equivalents) dropwise to the chilled solution and stir for 1 hour.
-
Add Base: Add triethylamine (Et₃N, 1.5 equivalents) to the reaction mixture and stir for 2 hours at room temperature.
-
Neutralization and Extraction: Neutralize the reaction mixture with aqueous HCl. Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: The product, 2,4-dibromonaphthalen-1-ol, can be purified by recrystallization to afford colorless needles.[3]
Visualizations
Caption: Synthetic pathway for the bromination of 1-Naphthol.
Caption: Troubleshooting workflow for minimizing dibromination.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Purity Determination of 4-Bromonaphthalen-1-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of robust and reliable research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 4-Bromonaphthalen-1-ol, a key building block in organic synthesis. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable analytical method.
The accurate assessment of purity for compounds like this compound is critical as impurities can significantly impact the yield, safety, and efficacy of downstream products. While various analytical techniques can be employed, HPLC and GC stand out for their precision and reliability in separating and quantifying components in a mixture.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method, detailed below, offers excellent resolution and sensitivity for purity assessment.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm, a common wavelength for aromatic compounds. Based on the UV-Vis spectrum of related brominated naphthols, the absorption is expected in the 250-350 nm range[1].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Gas Chromatography (GC): A Viable Alternative
Gas Chromatography is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. While the hydroxyl group in this compound may require derivatization for optimal performance in some cases, a direct GC-FID (Flame Ionization Detector) method can also be effective. Commercial sources often cite GC for the purity assessment of this compound, indicating its suitability[2].
Experimental Protocol: GC
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. GC
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Typical Column | C18, C8 (Reversed-Phase) | HP-5, DB-1 (Non-polar capillary) |
| Detector | UV-Vis, PDA, MS | FID, MS, TCD |
| Sample Derivatization | Generally not required. | May be required for polar compounds to improve volatility and peak shape. |
| Resolution | Generally high for complex mixtures. | High for volatile compounds. |
| Sensitivity | Dependent on detector; UV detection offers good sensitivity for chromophoric compounds. | FID offers excellent sensitivity for hydrocarbons. |
Method Comparison Diagram
Conclusion
Both HPLC and GC are highly effective for determining the purity of this compound. The choice between the two often depends on the available instrumentation and the specific requirements of the analysis. HPLC offers the advantage of analyzing the compound directly without the need for derivatization, which can simplify sample preparation and avoid potential side reactions. On the other hand, GC with an FID detector provides excellent sensitivity and is a well-established method for the purity assessment of many organic compounds. For routine quality control, the proposed HPLC method provides a robust and reliable approach. However, GC can serve as a valuable orthogonal method for confirmation of purity and identification of volatile impurities. Researchers are encouraged to validate their chosen method according to internal or regulatory guidelines to ensure accurate and reproducible results.
References
A Practical Guide to Developing TLC Conditions for Monitoring Reactions of 4-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) conditions for effectively monitoring chemical reactions involving 4-bromonaphthalen-1-ol. We present experimental protocols, data-driven comparisons of solvent systems, and a look at alternative analytical techniques.
Introduction to Monitoring this compound Reactions
This compound is a versatile intermediate in organic synthesis, undergoing a variety of transformations such as O-alkylation, O-acylation, electrophilic aromatic substitution, and cross-coupling reactions.[1] Monitoring the progress of these reactions is crucial for optimizing reaction conditions and determining reaction completion. TLC is a rapid, cost-effective, and widely used technique for this purpose.[2]
The key to successful reaction monitoring with TLC is to select a solvent system (eluent) that provides a clear separation between the starting material, intermediates, and the final product. An ideal solvent system will result in the starting material having a retention factor (Rf) of approximately 0.3-0.4, allowing for clear visualization of the appearance of less or more polar products.
Developing the Optimal TLC Solvent System
The choice of eluent is critical and depends on the polarity of the compounds being separated. Since this compound contains a polar hydroxyl group and a less polar brominated naphthalene core, a mixture of a non-polar and a more polar solvent is typically required.
General Principles:
-
Polarity: The polarity of the eluent should be adjusted to achieve an optimal Rf value. Increasing the proportion of the more polar solvent will increase the Rf values of all components.[3][4]
-
Starting Point: A common starting point for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[3]
-
Rf Value: The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[3] For effective monitoring, the Rf of the starting material should ideally be between 0.2 and 0.4.
Experimental Protocol for TLC Method Development
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of the starting material (this compound) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline. For reaction monitoring, a three-lane spotting pattern is recommended:
-
Lane 1 (Reference): Spot the starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), as naphthalene derivatives are typically UV-active.[1] Circle the spots with a pencil. If necessary, use a chemical stain for visualization.
-
Analyze the Results: Calculate the Rf value for each spot. A successful separation will show distinct spots for the starting material and the product(s) in the reaction mixture lane. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.
Comparison of TLC Solvent Systems
The following table provides a comparison of potential solvent systems for monitoring reactions of this compound. The Rf values are predicted based on the polarity of the starting material and common reaction products. Actual Rf values should be determined experimentally. As a reference, the Rf of 1-naphthol, a close analog, has been reported to be approximately 0.25 in a specific system.[5]
| Solvent System (v/v) | Starting Material (this compound) Polarity | Predicted Product Polarity Change | Predicted Rf of Starting Material | Suitability for Monitoring |
| 9:1 Hexane:Ethyl Acetate | Intermediate | O-alkylation (less polar product) | ~0.2 - 0.3 | Excellent starting point. Good for observing less polar products which will have a higher Rf. |
| 7:3 Hexane:Ethyl Acetate | Intermediate | O-acylation (less polar product) | ~0.4 - 0.5 | Good. May be too high for very non-polar products. |
| 1:1 Hexane:Ethyl Acetate | Intermediate | Electrophilic Aromatic Substitution (e.g., nitration - more polar product) | ~0.6 - 0.7 | Potentially too high. Better for separating more polar products from the starting material. |
| 95:5 Dichloromethane:Methanol | Intermediate | Reactions forming highly polar products | ~0.3 - 0.4 | Good alternative. Useful for a different selectivity compared to hexane/ethyl acetate systems. |
Visualization Techniques
Since this compound and many of its derivatives are aromatic, the primary method of visualization is non-destructive UV light (254 nm), where compounds appear as dark spots on a fluorescent background.[1] For compounds that are not UV-active or for better visualization, various chemical stains can be employed.
| Staining Reagent | Procedure | Compounds Visualized | Appearance |
| Iodine Vapor | Place the dried TLC plate in a chamber containing iodine crystals. | Unsaturated and aromatic compounds. | Brown spots. |
| p-Anisaldehyde Stain | Dip the plate in the stain solution and gently heat. | Many functional groups, especially nucleophiles. | Various colored spots on a pink/purple background. |
| Potassium Permanganate Stain | Dip the plate in the stain solution. | Oxidizable functional groups (e.g., alcohols, alkenes). | Yellow/brown spots on a purple background. |
Logical Workflow for TLC Method Development
The following diagram illustrates the logical workflow for developing an effective TLC method for monitoring a reaction of this compound.
Caption: A flowchart outlining the systematic approach to developing and optimizing TLC conditions.
Comparison with Alternative Analytical Techniques
While TLC is a powerful tool, other analytical techniques can provide more quantitative and detailed information for monitoring reactions of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Rapid, inexpensive, simple to perform, multiple samples can be run simultaneously. | Primarily qualitative, lower resolution than HPLC or GC. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid sample by passing it through a column packed with a solid adsorbent material. | Highly quantitative, high resolution, suitable for non-volatile and thermally unstable compounds. | More expensive instrumentation, requires method development, slower than TLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry.[3] | Highly sensitive and specific, provides structural information from mass spectra.[3] | Requires volatile and thermally stable compounds (derivatization may be needed), expensive instrumentation. |
| In-situ Spectroscopy (e.g., Raman, FT-IR, NMR) | Real-time analysis of the reaction mixture without the need for sampling. | Provides real-time kinetic data, can identify transient intermediates, non-invasive. | Expensive and specialized equipment, complex data analysis. |
Conclusion
Developing the appropriate TLC conditions is a critical first step for the successful monitoring of reactions involving this compound. By systematically testing solvent systems with varying polarities, researchers can achieve clear separation between reactants and products, enabling efficient reaction tracking. While TLC provides rapid qualitative insights, a comprehensive understanding of reaction kinetics and purity may necessitate the use of complementary techniques such as HPLC or GC-MS. The choice of analytical method should be guided by the specific requirements of the research, balancing the need for speed, cost-effectiveness, and quantitative accuracy.
References
A Comparative Guide to the GC-MS Analysis of 4-Bromonaphthalen-1-ol and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of pharmaceutical intermediates and other fine chemicals, rigorous analytical characterization is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Bromonaphthalen-1-ol, a key building block in organic synthesis. We will explore its performance in identifying and quantifying the principal compound and its common byproducts, and compare it with alternative analytical methodologies, supported by experimental data and detailed protocols.
Introduction to the Analysis of this compound
This compound is typically synthesized via the electrophilic bromination of 1-naphthol. This reaction can lead to the formation of several byproducts, including positional isomers and poly-brominated species. The presence of these impurities can significantly impact the yield and purity of subsequent reactions. Therefore, a reliable and sensitive analytical method is crucial for monitoring the reaction and ensuring the quality of the final product. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification based on mass spectral data.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column, followed by detection and identification by a mass spectrometer.
Experimental Protocol for GC-MS
A robust GC-MS method for the analysis of this compound can be established using the following parameters. It is important to note that these are starting parameters and may require optimization for specific instruments and applications.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
For samples with high concentrations of the analyte, a further dilution may be necessary to fall within the linear range of the instrument.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column is recommended for the separation of halogenated aromatic compounds. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Data Presentation: GC-MS Data Summary
The following table summarizes the expected retention times and key mass spectral fragments for this compound and its potential byproducts. The presence of bromine is readily identified by the characteristic M+ and M+2 isotope pattern with approximately equal intensity.
| Compound | Expected Retention Time (min) | Molecular Weight | Key Mass Spectral Fragments (m/z) |
| 1-Naphthol (starting material) | ~ 8.5 | 144.17 | 144 (M+), 115, 89 |
| This compound | ~ 10.2 | 223.07 | 222/224 (M+), 143, 115, 89 |
| 2-Bromonaphthalene | ~ 9.8 | 207.07 | 206/208 (M+), 127, 101[1][2] |
| 1,4-Dibromonaphthalene | ~ 12.5 | 285.96 | 284/286/288 (M+), 205/207, 126[3] |
| 1,5-Dibromonaphthalene | ~ 12.7 | 285.96 | 284/286/288 (M+), 205/207, 126 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound and its byproducts, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of polar and non-volatile compounds.
Comparison with GC-MS:
| Feature | GC-MS | HPLC-UV/DAD |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and interaction with stationary phase in the liquid phase. |
| Analytes | Volatile and semi-volatile, thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | May be required for polar compounds to increase volatility. | Generally not required. |
| Identification | Definitive identification based on mass spectral fragmentation patterns. | Identification based on retention time and UV-Vis spectrum, less specific than MS. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Good sensitivity, but can be limited by the chromophore of the analyte. |
| Speed | Typically faster run times for volatile compounds. | Can have longer run times, especially for complex mixtures. |
Experimental Protocol for HPLC-UV
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation of isomers, a phenyl-hexyl or biphenyl column can be beneficial.
HPLC Conditions:
| Parameter | Setting |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
Mandatory Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analyte properties and analytical techniques.
Conclusion
Both GC-MS and HPLC are valuable techniques for the analysis of this compound and its byproducts. GC-MS offers unparalleled identification capabilities due to its mass spectral data and is ideal for volatile and semi-volatile impurities. HPLC provides a robust alternative, particularly for less volatile or thermally sensitive compounds, and can be readily coupled with UV or mass spectrometric detection. The choice of the optimal method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate their analytical methods for this important chemical intermediate.
References
A Comparative Guide to the Reactivity of 4-Bromonaphthalen-1-ol and 4-Chloronaphthalen-1-ol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of starting materials is a critical decision in the synthesis of novel molecular entities. For drug development and medicinal chemistry, the naphthalene scaffold is a common structural motif, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an objective comparison of the reactivity of two key building blocks, 4-bromonaphthalen-1-ol and 4-chloronaphthalen-1-ol, in widely used palladium-catalyzed cross-coupling reactions. This comparison is supported by established chemical principles and illustrative experimental data to aid in the strategic selection of substrates for synthetic campaigns.
Executive Summary: Reactivity at a Glance
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a crucial factor influencing reaction efficiency, including reaction times, catalyst loading, and achievable yields. The fundamental principle governing the reactivity of aryl halides is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, which dictates the relative reactivity of this compound and 4-chloronaphthalen-1-ol.
Key Finding: this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 4-chloronaphthalen-1-ol. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Theoretical Basis for Reactivity Differences
The primary differentiator in the reactivity of this compound and 4-chloronaphthalen-1-ol lies in the bond dissociation energies (BDEs) of their respective carbon-halogen bonds. The energy required to cleave the C-Br bond is significantly lower than that for the C-Cl bond.
| Property | This compound (and analogs) | 4-Chloronaphthalen-1-ol (and analogs) |
| C-X Bond Dissociation Energy | ~285 kJ/mol (for C-Br in general aryl bromides)[1] | ~327-339 kJ/mol (for C-Cl in general aryl chlorides)[1][2] |
This difference in bond strength has a direct impact on the kinetics of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is:
I > Br > Cl > F
This trend is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The rate-limiting step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. Due to the weaker C-Br bond, this compound will undergo this step more readily than 4-chloronaphthalen-1-ol. This translates to faster reaction times and often higher yields under standard conditions. While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, these often require more specialized and expensive catalyst systems.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a powerful tool for C-N bond formation, is also highly dependent on the nature of the aryl halide. The oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle. Consequently, this compound is expected to be a more facile substrate for Buchwald-Hartwig amination than 4-chloronaphthalen-1-ol, generally providing higher yields in shorter reaction times with standard catalyst systems. The amination of aryl chlorides can be more challenging and may necessitate the use of more electron-rich and bulky phosphine ligands to achieve comparable efficiency.
Illustrative Experimental Data
To provide a quantitative perspective, the following table summarizes representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous aryl bromides and aryl chlorides. While not a direct comparison of the target molecules, this data from the literature clearly illustrates the general reactivity trend.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~90% |
| 4-Chloro-1,1'-biphenyl | Phenylboronic acid | Pd standard solution | KOH | Ethanol | RT | 0.4 | 64% | |
| Buchwald-Hartwig Amination | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80 | <0.1 | 90% |
| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80 | 0.25 | 43% |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 4-chloronaphthalen-1-ol. It is anticipated that reactions with 4-chloronaphthalen-1-ol may require more specialized ligands, higher temperatures, or longer reaction times to achieve comparable yields to its bromo-counterpart.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), and the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reactivity Difference and Workflow
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Logical relationship between C-X bond strength and reactivity.
Caption: Experimental workflow for comparative cross-coupling reactions.
Conclusion and Recommendation
The choice between this compound and 4-chloronaphthalen-1-ol as a starting material in palladium-catalyzed cross-coupling reactions should be guided by a balance of reactivity and cost.
-
This compound is the more reactive substrate, generally leading to higher yields, shorter reaction times, and the ability to use less sophisticated and milder reaction conditions. It is the recommended choice when reaction efficiency and speed are paramount, particularly in the context of library synthesis or when dealing with sensitive functional groups.
-
4-Chloronaphthalen-1-ol , while less reactive, is often a more cost-effective starting material. Its use may be advantageous in large-scale synthesis where cost is a primary driver. However, achieving high conversion and yields will likely require more rigorous optimization of reaction conditions, including the use of specialized, and often more expensive, palladium catalysts and ligands designed for the activation of aryl chlorides.
For researchers and drug development professionals, understanding this reactivity difference is key to designing efficient and successful synthetic routes for the functionalization of the naphthalene core.
References
A Comparative Analysis of the Biological Activities of 4-Bromonaphthalen-1-ol and 1-bromo-2-naphthol
A guide for researchers and drug development professionals exploring the potential of brominated naphthol isomers.
In the landscape of medicinal chemistry, the naphthalene scaffold serves as a foundational structure for a multitude of biologically active compounds. The introduction of a bromine atom to the naphthol core can significantly modulate the pharmacological profile, leading to enhanced potency and selectivity. This guide provides a comparative study of two such brominated naphthalenes: 4-Bromonaphthalen-1-ol and 1-bromo-2-naphthol. While direct comparative data on the parent compounds is limited in current literature, this analysis collates available information on their derivatives to infer their potential biological activities, alongside detailed experimental protocols for key assays.
Chemical Structures
| Compound | Structure |
| This compound | |
| 1-bromo-2-naphthol |
Comparative Biological Activities: An Overview Based on Derivatives
Anticancer Activity
Derivatives of 1-bromo-2-naphthol have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain aminoalkyl derivatives of 2-naphthol have demonstrated potent anticancer activity. While specific IC50 values for the parent 1-bromo-2-naphthol are not reported, the activity of its derivatives suggests that the 1-bromo-2-naphthol scaffold may be a promising starting point for the development of novel anticancer agents.
Information regarding the anticancer activity of This compound is even more scarce, with research primarily focusing on its utility as a synthetic intermediate. The naphthalene scaffold, in general, is a component of numerous compounds with anticancer properties.
Table 1: Anticancer Activity of Naphthol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (a 2-naphthol derivative) | HeLa (Cervical Cancer) | 4.63 - 5.54 | [1] |
| Thiophene-containing aminobenzylnaphthols (2-naphthol derivatives) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | ~10 | [1] |
| Naphthalen-1-yloxyacetamide derivative (a 1-naphthol derivative) | MCF-7 (Breast Cancer) | 2.33 - 7.39 | [2] |
Note: This table presents data for derivatives to indicate the potential of the parent structures. Direct IC50 values for this compound and 1-bromo-2-naphthol are not available in the reviewed literature.
Antimicrobial Activity
Derivatives of 1-bromo-2-naphthol , specifically 6-bromo-2-naphthol, have been shown to exhibit synergistic effects with antibiotics against multidrug-resistant bacteria, suggesting a potential role in combating antibiotic resistance.[3] Aminoalkyl derivatives of 2-naphthol have also demonstrated antibacterial and antifungal activities.[4][5]
For This compound , there is a lack of specific data on its antimicrobial properties.
Table 2: Antimicrobial Activity of Naphthol Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (a 2-naphthol derivative) | Pseudomonas aeruginosa MDR1 | 10 | [4] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol (a 2-naphthol derivative) | Staphylococcus aureus MDR | 100 | [4] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol (a 2-naphthol derivative) | Penicillium notatum | 400 | [5] |
Note: This table presents data for derivatives to indicate the potential of the parent structures. Direct MIC values for this compound and 1-bromo-2-naphthol are not available in the reviewed literature.
Antioxidant Activity
The antioxidant potential of brominated naphthols is an area that warrants further investigation. While specific studies on the antioxidant capacity of this compound and 1-bromo-2-naphthol are limited, the phenolic hydroxyl group present in their structures suggests they may possess radical scavenging properties. The evaluation of their activity using standard assays such as DPPH, ABTS, and FRAP would be necessary to quantify their antioxidant potential.
Experimental Protocols and Workflows
To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Experimental Workflow: MTT Assay
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-naphthol from Silene armeria extract sensitizes Acinetobacter baumannii strains to polymyxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Spectroscopic Showdown: Unmasking the Isomers of 4-Bromonaphthalen-1-ol
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of 4-Bromonaphthalen-1-ol and its isomers, offering a valuable resource for the unambiguous characterization of these important chemical entities.
This publication delves into the nuanced differences in the spectral signatures of this compound and its positional isomers, leveraging key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in structured tables and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information for confident isomeric differentiation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that while some experimental data is available, other values are predicted or representative based on known substituent effects.
Table 1: ¹H NMR Spectral Data of Bromonaphthalen-1-ol Isomers (Predicted/Representative)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | OH (ppm) |
| This compound | 6.8 - 7.2 (d) | 7.2 - 7.6 (t) | --- | 7.8 - 8.2 (d) | 7.4 - 7.8 (t) | 7.4 - 7.8 (t) | 8.0 - 8.4 (d) | Variable (br s)[1] |
| 1-Bromo-2-naphthol | --- | 7.3-7.5 (m) | 7.5-7.7 (m) | 7.8-8.0 (m) | 7.3-7.5 (m) | 7.5-7.7 (m) | 7.8-8.0 (m) | Variable |
| 2-Bromo-1-naphthol | --- | 7.6-7.8 (d) | 7.2-7.4 (d) | 8.0-8.2 (d) | 7.4-7.6 (t) | 7.3-7.5 (t) | 7.8-8.0 (d) | Variable |
| 5-Bromo-1-naphthol | 7.0-7.2 (d) | 7.5-7.7 (t) | 7.8-8.0 (d) | --- | 7.6-7.8 (d) | 7.2-7.4 (t) | 7.9-8.1 (d) | Variable |
| 7-Bromo-2-naphthol | 7.1-7.3 (d) | --- | 7.7-7.9 (s) | 7.6-7.8 (d) | 7.4-7.6 (dd) | --- | 7.9-8.1 (d) | Variable |
| 8-Bromo-1-naphthol | 7.0-7.2 (t) | 7.4-7.6 (t) | 7.7-7.9 (d) | 7.2-7.4 (d) | 7.1-7.3 (t) | --- | --- | Variable |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad). Predicted values may differ from experimental results.[1]
Table 2: ¹³C NMR Spectral Data of Bromonaphthalen-1-ol Isomers (Representative)
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-4a (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-8 (ppm) | C-8a (ppm) |
| This compound | 152.0 | 110.0 | 128.0 | 115.0 | 125.0 | 127.0 | 126.0 | 126.5 | 122.0 | 130.0[1] |
| 1-Bromo-2-naphthol | 110-115 | 150-155 | 120-130 | 125-135 | 130-135 | 125-130 | 125-130 | 120-125 | 125-130 | 130-135 |
| 2-Bromo-1-naphthol | 150-155 | 115-120 | 125-135 | 120-130 | 120-125 | 125-130 | 125-130 | 125-130 | 120-125 | 130-135 |
Note: These are representative values based on known substituent effects and may not reflect precise experimental data.[1]
Table 3: Key IR Absorption Bands for Bromonaphthalen-1-ol Isomers
| Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | 3200-3600 (broad) | ~3050 | 1500-1600 | 500-600 |
| 1-Bromo-2-naphthol | 3200-3600 (broad) | ~3050 | 1500-1600 | 500-600 |
| Other Isomers | Similar characteristic absorptions are expected, with minor shifts based on substitution patterns. |
Table 4: Mass Spectrometry Data for Bromonaphthalen-1-ol Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 222/224 ([M]⁺, [M+2]⁺) | 143 ([M-Br]⁺), 115 ([M-Br-CO]⁺)[1] |
| 1-Bromo-2-naphthol | 222/224 ([M]⁺, [M+2]⁺) | 143 ([M-Br]⁺), 115 ([M-Br-CO]⁺) |
| Other Isomers | 222/224 ([M]⁺, [M+2]⁺) | Similar fragmentation patterns involving loss of Br and CO are anticipated. |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound isomers.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified bromonaphthalenol isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference standard (0.00 ppm). The solution is then transferred into a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum with proton decoupling is obtained. Typical parameters involve a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds. A greater number of scans is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal TMS standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation of components in a mixture, or by direct infusion for a pure sample.
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds. In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, which appears as two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The fragmentation pattern provides a unique fingerprint for the molecule.[1]
This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. For definitive structural elucidation, it is always recommended to utilize a combination of these techniques and compare the obtained data with established reference spectra or through rigorous 2D NMR experiments.
References
Validating the Structure of 4-Bromonaphthalen-1-ol: A Comparative NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural verification of 4-Bromonaphthalen-1-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with its constitutional isomers, 1-bromo-2-naphthol and 6-bromo-2-naphthol, supported by experimental data.
The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound and contrasts it with the spectral data of two of its constitutional isomers, 1-bromo-2-naphthol and 6-bromo-2-naphthol, to provide a clear methodology for its structural validation.
Comparative NMR Data Analysis
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Therefore, comparing the experimental ¹H and ¹³C NMR data of an unknown sample with that of known, related structures can provide conclusive evidence for its identity. The following tables summarize the experimentally observed chemical shifts for this compound and two of its isomers.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 | 7.08 | d |
| H-3 | 7.55 | t | |
| H-5 | 8.09 | d | |
| H-6 | 7.60 | t | |
| H-7 | 7.55 | t | |
| H-8 | 8.09 | d | |
| OH | 5.40 | s | |
| 1-Bromo-2-naphthol | H-3 | 7.33 | d |
| H-4 | 7.82 | d | |
| H-5 | 7.82 | d | |
| H-6 | 7.38 | t | |
| H-7 | 7.58 | t | |
| H-8 | 7.82 | d | |
| OH | 5.75 | s | |
| 6-Bromo-2-naphthol | H-1 | 7.15 | d |
| H-3 | 7.15 | d | |
| H-4 | 7.59 | d | |
| H-5 | 7.86 | s | |
| H-7 | 7.43 | dd | |
| H-8 | 7.59 | d | |
| OH | 5.15 | s |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 148.8 |
| C-2 | 109.8 | |
| C-3 | 127.8 | |
| C-4 | 115.7 | |
| C-4a | 126.8 | |
| C-5 | 128.0 | |
| C-6 | 127.0 | |
| C-7 | 125.8 | |
| C-8 | 122.5 | |
| C-8a | 132.5 | |
| 1-Bromo-2-naphthol | C-1 | 108.9 |
| C-2 | 148.8 | |
| C-3 | 129.8 | |
| C-4 | 131.0 | |
| C-4a | 129.0 | |
| C-5 | 128.5 | |
| C-6 | 124.2 | |
| C-7 | 127.5 | |
| C-8 | 128.8 | |
| C-8a | 133.1 | |
| 6-Bromo-2-naphthol | C-1 | 109.9 |
| C-2 | 152.2 | |
| C-3 | 118.9 | |
| C-4 | 130.4 | |
| C-4a | 131.3 | |
| C-5 | 129.5 | |
| C-6 | 117.8 | |
| C-7 | 130.4 | |
| C-8 | 129.1 | |
| C-8a | 134.2 |
The distinct patterns of chemical shifts and multiplicities observed in the ¹H and ¹³C NMR spectra of this compound, when compared to its isomers, allow for its unambiguous identification. For instance, the downfield shift of the proton at the H-5 and H-8 positions in this compound is a characteristic feature resulting from the deshielding effect of the adjacent aromatic ring.
Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of bromonaphthalenol derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or higher, due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for Structural Validation
The logical process for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Workflow for the structural validation of this compound.
By following this systematic approach of data acquisition and comparative analysis, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their research and the quality of materials used in further applications.
A Researcher's Guide to Assessing the Purity of 4-Bromonaphthalen-1-ol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence experimental outcomes, from reaction yields to the biological activity of synthesized compounds. This guide provides a comprehensive framework for assessing and comparing the purity of 4-Bromonaphthalen-1-ol obtained from various commercial suppliers. By employing the detailed experimental protocols and data analysis strategies outlined below, researchers can make informed decisions when selecting a source for this key chemical intermediate.
Understanding Potential Impurities
The most common synthetic route to this compound is the electrophilic bromination of 1-naphthol.[1] This process can lead to the formation of several impurities, including:
-
Unreacted 1-Naphthol: The starting material for the synthesis.
-
Isomeric Byproducts: Such as 2-bromo-1-naphthol, formed due to the directing effects of the hydroxyl group.[1]
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo- or tribromonaphthalenols.
The presence and quantity of these impurities can vary between suppliers depending on their manufacturing and purification processes. Therefore, a thorough analytical assessment is crucial.
Comparative Purity Analysis
To facilitate a direct comparison of this compound from different suppliers, a systematic approach to data collection and presentation is recommended. The following table provides a template for summarizing the results of purity analyses.
Table 1: Comparative Purity Analysis of this compound
| Supplier | Lot Number | Stated Purity (%) | Melting Point (°C) | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Identified |
| Supplier A | XXXXXX | >98% | ||||
| Supplier B | YYYYYY | 99% | ||||
| Supplier C | ZZZZZZ | >97% |
Experimental Protocols
The following are detailed protocols for three common and effective analytical techniques for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture.[2] This method can be adapted from established protocols for analyzing bromophenolic compounds.[3][4]
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5][6]
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1) and a 90° pulse angle.[6]
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Melting Point Analysis
The melting point of a pure compound is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range.[7]
Objective: To assess the purity of this compound by measuring its melting point range.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
-
-
Data Analysis:
-
Compare the observed melting point range to the literature value for pure this compound. A broad or depressed melting point range indicates the presence of impurities.[7]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.
Caption: Workflow for Purity Assessment of this compound.
By following this structured approach, researchers can confidently evaluate the purity of this compound from different suppliers, ensuring the quality and reliability of their starting materials for successful research and development endeavors.
References
- 1. This compound | 571-57-3 | Benchchem [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Electrochemical Properties of 4-Bromonaphthalen-1-ol and Other Halogenated Naphthols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 4-Bromonaphthalen-1-ol and its halogenated analogues (4-Fluoro, 4-Chloro, and 4-Iodonaphthalen-1-ol). Understanding these properties is crucial for applications in medicinal chemistry, sensor development, and materials science, where redox behavior influences biological activity, detection sensitivity, and material performance.
Introduction to Halogenated Naphthols
The introduction of a halogen atom onto the naphthol scaffold significantly influences its electronic properties and, consequently, its electrochemical behavior.[1] Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a key strategy in drug design.[1] The nature of the halogen substituent—its electronegativity and size—plays a pivotal role in determining the oxidation and reduction potentials of the resulting compound.
Comparative Electrochemical Data
To provide a quantitative illustration, the following table presents data from a study on the electroreduction of 1-halogenated-2-naphthols. While these are different isomers, the data provides a valuable insight into the relative effects of bromine and iodine on the electrochemical properties of the naphthol ring.
| Compound | Peak Reduction Potential (Epc) vs. Ag/AgCl | Peak Oxidation Potential (Epa) | Notes |
| 1-Bromo-2-naphthol | More positive potential | Not reported | The C-Br bond dissociation follows electron uptake. |
| 1-Iodo-2-naphthol | More negative potential | Not reported | The C-I bond dissociation follows electron uptake. |
Note: The data presented is for 1-halogenated-2-naphthols and should be considered as an illustrative comparison. The absolute values for 4-halogenated-1-naphthols may differ.
Experimental Protocols
The following provides a detailed methodology for a typical cyclic voltammetry (CV) experiment to determine the electrochemical behavior of halogenated naphthols.
Objective: To determine the oxidation and reduction potentials of this compound and other halogenated naphthols.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium tetrafluoroborate (TBATFB) in anhydrous acetonitrile
-
Analytes: this compound, 4-Chloronaphthalen-1-ol, 4-Fluoronaphthalen-1-ol, 4-Iodonaphthalen-1-ol (typically 1-5 mM concentration)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Allow the electrode to dry completely.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).
-
Switching Potential (Vertex 1): A potential sufficiently positive to observe the oxidation of the analyte.
-
Switching Potential (Vertex 2): A potential sufficiently negative to observe the reduction of the analyte or its oxidized product.
-
Scan Rate: Typically in the range of 50-200 mV/s.
-
-
Run a background scan of the electrolyte solution without the analyte to establish the potential window and identify any background currents.
-
Add the analyte to the electrochemical cell and allow the solution to equilibrate.
-
Record the cyclic voltammogram.
-
Repeat the measurement for each of the halogenated naphthols under identical conditions.
-
-
Data Analysis:
-
From the obtained cyclic voltammograms, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a typical cyclic voltammetry experiment.
Logical Relationship of Halogen Electronegativity and Oxidation Potential
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography Analysis of 4-Bromonaphthalen-1-ol Derivatives
For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new functionalities, and accelerating the development of novel therapeutics. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 4-Bromonaphthalen-1-ol derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry.
While X-ray crystallography stands as the gold standard for determining the precise atomic arrangement in the solid state, a multi-faceted analytical approach employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a more holistic understanding of the molecule's properties in different states. This guide presents a comparative analysis of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Performance Comparison: Unraveling the Structure from Different Perspectives
The choice of analytical technique is dictated by the specific information required. X-ray crystallography provides unparalleled detail of the solid-state conformation, while spectroscopic methods offer insights into the molecule's structure and connectivity in solution and its elemental composition.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions (e.g., hydrogen bonding, π-π stacking). | Unambiguous determination of absolute configuration and conformation in the solid state.[1] Provides a foundational model for computational studies. | Requires a high-quality single crystal of sufficient size, which can be challenging to grow. The solid-state conformation may not be representative of the structure in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution. | Provides detailed information about the molecule's structure and dynamics in solution. Non-destructive. 2D NMR techniques (COSY, HSQC, HMBC) can elucidate complex connectivity. | Less sensitive than mass spectrometry. Can be complex to interpret for molecules with many overlapping signals. Does not provide bond lengths and angles with the same precision as X-ray crystallography. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Information on molecular fragmentation patterns, which can aid in structure elucidation. | Extremely sensitive, requiring very small amounts of sample. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for the analysis of complex mixtures.[2] | Provides limited information about the 3D structure and stereochemistry. Is a destructive technique. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast and simple to perform. Provides a characteristic "fingerprint" for a compound. Non-destructive. | Provides limited information about the overall molecular structure and connectivity. Not suitable for distinguishing between isomers with the same functional groups. |
Supporting Experimental Data
To illustrate the data obtained from these techniques, the following tables summarize the crystallographic data for a representative this compound derivative, 2,4-Dibromonaphthalen-1-ol, and typical spectroscopic data for this class of compounds.
X-ray Crystallography Data for 2,4-Dibromonaphthalen-1-ol
The crystal structure of 2,4-Dibromonaphthalen-1-ol reveals an essentially planar molecule with an intramolecular O—H⋯Br hydrogen bond.[1][3][4] In the crystal, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming chains.[1][3][4] Aromatic π–π stacking interactions also contribute to the crystal packing.[1][3][4]
| Parameter | Value[1] |
| Chemical Formula | C₁₀H₆Br₂O |
| Molecular Weight | 301.97 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.1225 (3) |
| b (Å) | 14.4441 (11) |
| c (Å) | 16.0490 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 955.65 (13) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 2.099 |
Comparative Spectroscopic Data for this compound Derivatives
| Technique | Data Type | Typical Values / Observations |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The hydroxyl proton signal is often a broad singlet. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons appear in the range of 110-155 ppm. The carbon bearing the hydroxyl group is typically downfield. |
| Mass Spec. | m/z | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da. |
| IR Spec. | Wavenumber (cm⁻¹) | A broad O-H stretching band around 3200-3600 cm⁻¹. Aromatic C-H stretching bands just above 3000 cm⁻¹. Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. A C-Br stretching band typically below 1000 cm⁻¹. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality data. The following sections provide methodologies for the key experiments cited.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments (COSY, HSQC, HMBC) can be performed to aid in signal assignment.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk.[5][6][7] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of mineral oil and placing the paste between two salt plates.[5] Liquid samples can be analyzed as a thin film between two salt plates.[5][7]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is typically recorded and subtracted from the sample spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for X-ray crystallography analysis.
References
- 1. 2,4-Dibromonaphthalen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dibromo-naphthalen-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromonaphthalen-1-ol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-Bromonaphthalen-1-ol must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This compound is classified as a halogenated organic substance and presents multiple health and environmental hazards. Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on its known hazard classifications and the general guidelines for halogenated aromatic compounds. The primary hazards associated with this chemical include being harmful if swallowed, causing skin and serious eye irritation, potentially causing respiratory irritation, and being very toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies. The following is a generalized protocol:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. The container must be in good condition and have a secure screw-top cap.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste".[3][5]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[5][6]
-
-
Waste Accumulation:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[3]
-
After triple-rinsing, deface the original label and the container may be disposed of as regular waste, in accordance with institutional procedures.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to transport hazardous waste off-site yourself. Transportation of hazardous materials is regulated and requires specific training and documentation.[6][9]
-
Summary of Hazards and Disposal Considerations
| Hazard Classification | GHS Hazard Statement | Disposal Implications |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not ingest. Waste must be handled as toxic. |
| Skin Irritation | H315: Causes skin irritation | Avoid skin contact. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Wear appropriate eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Handle in a well-ventilated area or fume hood. |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | Strictly prohibit drain disposal. [10][11] Environmental contamination must be avoided. |
| Chemical Category | Halogenated Organic Compound | Segregate as halogenated waste for high-temperature incineration. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. uakron.edu [uakron.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. needle.tube [needle.tube]
- 7. epa.gov [epa.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. bangor.ac.uk [bangor.ac.uk]
- 11. Exposure to dangerous substances in the waste management sector - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
Personal protective equipment for handling 4-Bromonaphthalen-1-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use and disposal of 4-Bromonaphthalen-1-ol (CAS: 571-57-3), ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible material. Consult manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex® or 100% cotton) | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants | - | Covers the lower body to prevent skin exposure. | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-approved Respirator | With appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust or vapors. |
Hazard Identification and Safe Handling
This compound is a combustible solid with several identified hazards.[1] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Danger[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Experimental Workflow and Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Gather all necessary equipment and reagents.
-
-
Weighing and Transfer:
-
Use an analytical balance within the fume hood to weigh the solid compound. Use anti-static weigh paper or a tared container to minimize dust generation.
-
Carefully transfer the weighed solid to the reaction vessel using a spatula.
-
-
Dissolution and Reaction:
-
If preparing a solution, slowly add the solid to the solvent with stirring in a closed or capped container to avoid splashes and vapor release.
-
Perform all subsequent experimental steps within the fume hood.
-
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
Important Considerations:
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Ensure all waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup by environmental health and safety personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
